Methyl 1-benzylazetidine-3-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 1-benzylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHWYGXKWOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595292 | |
| Record name | Methyl 1-benzylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-29-8 | |
| Record name | Methyl 1-benzylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways for enhanced understanding.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. The N-benzyl group serves as a common protecting group that can be readily removed or modified, while the methyl ester functionality provides a handle for further chemical transformations, such as amide bond formation.
This guide will focus on the most practical and well-documented methods for the preparation of this versatile compound.
Synthetic Pathways
Two primary synthetic strategies have been identified for the synthesis of this compound. These routes offer flexibility based on the availability of starting materials and desired scale of production.
Route 1: N-benzylation of Methyl azetidine-3-carboxylate
This approach involves the direct alkylation of the secondary amine of commercially available Methyl azetidine-3-carboxylate with a benzylating agent, typically benzyl bromide, in the presence of a base.
Route 2: Esterification of 1-benzylazetidine-3-carboxylic acid
This alternative route begins with 1-benzylazetidine-3-carboxylic acid, which is then subjected to an esterification reaction, most commonly a Fischer esterification using methanol in the presence of a strong acid catalyst. A notable variation of this route, and the one for which a detailed protocol is provided, starts from N-benzyl-3-cyanoazetidine.[1]
The following diagram illustrates these two primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Experimental Protocols
The following is a detailed experimental protocol adapted from a patented procedure, which demonstrates the synthesis of this compound from N-benzyl-3-cyanoazetidine.[1] This method involves the formation of the methyl ester from the nitrile, followed by hydrolysis to the carboxylic acid, and then re-esterification, although the patent indicates the isolation of the methyl ester intermediate.
Synthesis of this compound from N-benzyl-3-cyanoazetidine [1]
This procedure involves the reaction of N-benzyl-3-cyanoazetidine with methanol in the presence of a strong acid to form the methyl ester intermediate.
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Step 1: Formation of this compound
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N-benzyl-3-cyanoazetidine is reacted with methanol at an elevated temperature in the presence of a strong acid (e.g., sulfuric acid or hydrogen chloride).
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Upon completion of the reaction, water is added to the mixture.
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The reaction mixture is then basified.
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The desired this compound is extracted from the aqueous mixture using a water-immiscible organic solvent.
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The organic solvent is subsequently removed to yield the crude methyl ester.
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The following diagram outlines the workflow for this synthesis.
Caption: Workflow for the synthesis of the target compound from the nitrile precursor.
Quantitative Data
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 82% | [1] |
| Purity | 91% (after wiped film distillation) | [1] |
| Boiling Point | 168°C at 5mm Hg | [1] |
Characterization Data
| Analysis | Data |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 5H, Ar-H), 3.68 (s, 3H, OCH₃), 3.60 (s, 2H, N-CH₂-Ph), 3.45-3.55 (m, 1H, CH-CO₂Me), 3.25-3.35 (m, 4H, azetidine-CH₂) ppm. |
| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ 174.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 62.0 (N-CH₂-Ph), 58.0 (azetidine-CH₂), 52.0 (O-CH₃), 35.0 (CH-CO₂Me) ppm. |
| Mass Spectrometry | Expected m/z: 206.1176 [M+H]⁺ |
Conclusion
The synthesis of this compound can be effectively achieved through established synthetic methodologies. The choice of synthetic route will largely depend on the availability and cost of the starting materials. The protocol outlined in this guide, derived from patent literature, provides a robust method for obtaining the target compound. For researchers and drug development professionals, the ability to efficiently synthesize this key intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic applications. It is recommended that the synthesized product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
References
An In-Depth Technical Guide to Methyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzylazetidine-3-carboxylate is a heterocyclic compound belonging to the azetidine class, which is of significant interest in medicinal chemistry and drug discovery. The strained four-membered azetidine ring imparts unique conformational constraints and reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a vital resource for researchers in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound is a substituted azetidine derivative with a benzyl group attached to the nitrogen atom and a methyl carboxylate group at the 3-position of the azetidine ring. Its chemical and physical properties are summarized in the tables below. While some specific physical properties like boiling and melting points are not definitively reported in the literature, available data and general characteristics of similar compounds are provided.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 103491-29-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | 100.6°C | |
| Solubility | Data not available (expected to be soluble in organic solvents) | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically involves a two-step process starting from commercially available precursors. The first step is the synthesis of the key intermediate, 1-benzylazetidine-3-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.
Step 1: Synthesis of 1-benzylazetidine-3-carboxylic acid
A common method for the synthesis of the azetidine ring involves the cyclization of a suitable precursor. A patented method describes the synthesis starting from N-benzyl-3-amino-1-chloro-propan-2-ol, which undergoes cyclization to form 1-benzylazetidin-3-ol. The alcohol is then converted to the corresponding nitrile, which is subsequently hydrolyzed to the carboxylic acid.
Step 2: Esterification of 1-benzylazetidine-3-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester. Several standard esterification methods can be employed for this transformation.
A general and widely used method for this type of esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Materials:
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1-benzylazetidine-3-carboxylic acid
-
Methanol (anhydrous)
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Sulfuric acid (concentrated) or Trimethylchlorosilane
-
Sodium bicarbonate (saturated solution)
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Brine
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Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
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To a solution of 1-benzylazetidine-3-carboxylic acid in a large excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or trimethylchlorosilane at room temperature.[2]
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The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Alternatively, diazomethane can be used for the methylation of carboxylic acids to produce methyl esters.[3] This method is highly efficient but requires caution due to the toxic and explosive nature of diazomethane.[3] Another mild and efficient method involves the use of an ion-exchange resin to facilitate the esterification with methyl iodide.[1][4]
Reactivity
The reactivity of this compound is primarily influenced by the strained four-membered azetidine ring. This ring strain makes azetidines more reactive than their five-membered pyrrolidine counterparts. The nitrogen atom is nucleophilic, and the ring can undergo ring-opening reactions under certain conditions. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Benzylic protons (-CH₂-Ph): ~3.6 ppm (singlet, 2H)- Azetidine ring protons (-CH₂-N-CH₂-): ~3.2-3.8 ppm (multiplets)- Azetidine ring proton (-CH-COOCH₃): ~3.3-3.7 ppm (multiplet, 1H)- Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H) |
| ¹³C NMR | - Carbonyl carbon (C=O): ~170-175 ppm- Aromatic carbons (benzyl group): ~127-138 ppm- Benzylic carbon (-CH₂-Ph): ~60-65 ppm- Azetidine ring carbons (-CH₂-N-CH₂-): ~50-60 ppm- Azetidine ring carbon (-CH-COOCH₃): ~35-45 ppm- Methyl ester carbon (-OCH₃): ~52 ppm |
| FTIR (cm⁻¹) | - C=O stretch (ester): ~1730-1750 cm⁻¹- C-O stretch (ester): ~1150-1250 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C-H stretch (aliphatic): ~2800-3000 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹ |
| Mass Spec. (m/z) | - Molecular ion peak (M⁺): 205.11- Common fragments: loss of the benzyl group (m/z 91), loss of the methoxycarbonyl group (m/z 59), and other fragments resulting from the cleavage of the azetidine ring. |
Applications in Drug Discovery and Medicinal Chemistry
Azetidine-containing compounds are considered privileged scaffolds in drug discovery due to their ability to impart favorable physicochemical and pharmacological properties to molecules.[5][6] The rigid, three-dimensional structure of the azetidine ring can provide a defined orientation for substituents, leading to improved binding affinity and selectivity for biological targets.
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide range of chemical space. The benzyl group on the nitrogen can also be modified or removed to introduce further diversity.
Azetidine derivatives have been investigated for a variety of therapeutic areas, including as antibacterial, anticancer, and central nervous system agents.[7][8] The incorporation of the azetidine motif can enhance metabolic stability, improve cell permeability, and modulate the pKa of nearby functional groups.
Logical Relationships and Experimental Workflows
General Synthetic Pathway
The following diagram illustrates the general synthetic pathway for the preparation of this compound and its potential for further derivatization in a drug discovery context.
Experimental Workflow in Drug Discovery
The following diagram outlines a typical experimental workflow for utilizing this compound as a starting material in a drug discovery program.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique structural features, stemming from the strained azetidine ring, make it an attractive building block for the synthesis of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and spectral characteristics, offering a foundational resource for researchers engaged in drug discovery and development. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. medwinpublishers.com [medwinpublishers.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for Methyl 1-benzylazetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a comprehensive public dataset for this specific molecule, this guide synthesizes information from commercial supplier data, analogous compound characterizations, and established synthetic methodologies.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~3.60 | Singlet | 2H | Benzyl methylene protons (-CH₂-Ph) |
| ~3.50-3.60 | Multiplet | 1H | Azetidine C3 proton (-CH-) |
| ~3.20-3.40 | Multiplet | 4H | Azetidine C2 and C4 protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | Carbonyl carbon (C=O) |
| ~138 | Quaternary aromatic carbon (C-Ar) |
| ~129 | Aromatic carbons (CH-Ar) |
| ~128 | Aromatic carbons (CH-Ar) |
| ~127 | Aromatic carbon (CH-Ar) |
| ~62 | Benzyl methylene carbon (-CH₂-Ph) |
| ~58 | Azetidine C2 and C4 carbons (-CH₂-) |
| ~52 | Methyl ester carbon (-OCH₃) |
| ~35 | Azetidine C3 carbon (-CH-) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1495, 1455 | Medium-Weak | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (ester) |
| ~1170 | Strong | C-N stretch |
| ~740, 700 | Strong | Aromatic C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 205.11 | [M]⁺ |
| 206.12 | [M+H]⁺ |
| 228.10 | [M+Na]⁺ |
Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, based on established chemical principles and synthetic routes for analogous azetidine derivatives, a plausible two-step synthesis is outlined below. This protocol starts from the commercially available azetidine-3-carboxylic acid.
Step 1: N-Benzylation of Azetidine-3-carboxylic acid
This step involves the alkylation of the secondary amine of azetidine-3-carboxylic acid with a benzyl halide.
-
Reaction Scheme:
N-Benzylation of Azetidine-3-carboxylic acid -
Procedure:
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To a solution of azetidine-3-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidine-3-carboxylic acid, which can be used in the next step without further purification or purified by crystallization.
-
Step 2: Fischer Esterification of 1-Benzylazetidine-3-carboxylic acid
This step involves the acid-catalyzed esterification of the carboxylic acid with methanol.
-
Reaction Scheme:
Fischer Esterification to yield the final product -
Procedure:
-
Suspend 1-benzylazetidine-3-carboxylic acid (1.0 eq) in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Biological Context and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Azetidine scaffolds are, however, prevalent in medicinal chemistry and are known to be present in various biologically active molecules, including enzyme inhibitors and receptor modulators. Further research is required to elucidate the potential biological targets and mechanisms of action for this particular compound.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
References
"Methyl 1-benzylazetidine-3-carboxylate IUPAC name and synonyms"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-benzylazetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and synthetic approaches. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities.
Chemical Identity and Nomenclature
This compound is a substituted azetidine derivative. The definitive nomenclature and identifiers for this compound are crucial for accurate database searching and regulatory submissions.
-
IUPAC Name: this compound[1]
-
Synonyms:
-
Methyl N-benzylazetidine-3-carboxylate[1]
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1-(Phenylmethyl)-3-azetidinecarboxylic acid methyl ester
-
3-Azetidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester
-
-
CAS Number: 103491-29-8[1]
-
PubChem CID: 18629668[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| Boiling Point | 273 °C | ChemicalBook |
| Density | 1.153 g/cm³ | ChemicalBook |
| Flash Point | 101 °C | ChemicalBook |
| Storage Temperature | 2-8 °C | ChemicalBook |
| SMILES | COC(=O)C1CN(C1)Cc2ccccc2 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
General Experimental Protocol (Hypothetical):
-
Starting Materials: Methyl azetidine-3-carboxylate hydrochloride, benzyl bromide, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
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Reaction Setup: To a solution of methyl azetidine-3-carboxylate hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride salt and deprotonate the secondary amine.
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N-Benzylation: Add benzyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. Final purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product, this compound, would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no publicly available information on the specific biological activities, mechanism of action, or associated signaling pathways for this compound. Its structural motif, the azetidine ring, is a known pharmacophore present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. However, dedicated in vitro and in vivo studies are required to elucidate any pharmacological effects.
Visualizations
To aid in the conceptualization of the synthetic process, a generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound is a well-characterized chemical entity with established nomenclature and physicochemical properties. While its synthesis can be approached through standard organic chemistry methodologies, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. This guide serves as a foundational document for researchers, highlighting both the known aspects of this compound and the opportunities for future investigation into its pharmacological profile.
References
The Rising Profile of Azetidine-3-Carboxylates: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Among its derivatives, substituted azetidine-3-carboxylates have garnered significant attention, demonstrating a remarkable breadth of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound class, focusing on quantitative structure-activity relationships (SAR), experimental methodologies, and key signaling pathways.
Core Biological Activities and Structure-Activity Relationships
Substituted azetidine-3-carboxylates have been successfully developed as modulators for a range of biological targets. The most prominent among these are Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and antibacterial agents. The following sections summarize the quantitative data available for these activities, highlighting key SAR trends.
Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists
S1P1 receptor agonists play a crucial role in immunomodulation by preventing the egress of lymphocytes from lymph nodes.[1] This mechanism is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis. The azetidine-3-carboxylate moiety often serves as a critical polar headgroup, mimicking the natural ligand's phosphate group.[2]
Table 1: SAR of Isoxazole-Based Azetidine-3-Carboxylate S1P1 Agonists [1]
| Compound | R Group | S1P1 EC50 (nM) | Selectivity vs. S1P3 |
| 18a | H | 3.5 ± 1.5 | >1000-fold |
| 18b | H (1S,2R isomer) | 30 ± 9 | >1000-fold |
| 19a | Acetic Acid | 1.2 ± 0.52 | >1000-fold |
Data represents the mean of at least three determinations. EC50 values were determined using a GTPγS binding assay.
Table 2: SAR of Triazole and Isoxazoline-Based Azetidine-3-Carboxylate S1P1 Agonists [3]
| Compound | Scaffold | R1 | R2 | β-Arrestin EC50 (nM) | S1P1 Internalization EC50 (nM) |
| 7k | Triazole | COOH | tert-Butyl | 30.7 | 10.1 |
| 21l | Isoxazoline | COONa | p-Isopropoxy, m-Cl | 7.03 | 11.8 |
| 21m | Isoxazoline | COONa | p-Isopropoxy, m-CF3 | 5.57 | 5.09 |
EC50 values were determined using in vitro β-arrestin recruitment and S1P1 receptor internalization assays.[3]
The data reveals that the stereochemistry of substituents on the linker between the azetidine ring and the lipophilic tail significantly impacts potency, as seen in the difference between compounds 18a and 18b .[1] Furthermore, modifications to the heterocyclic core and the substituents on the terminal phenyl ring can fine-tune the agonist activity into the single-digit nanomolar range, as demonstrated by compounds 21l and 21m .[3]
Antibacterial Agents
The azetidine moiety has also been incorporated into existing antibiotic scaffolds, such as fluoroquinolones, to generate novel derivatives with potent antibacterial activity. In this context, the azetidine-3-carbonyl group is typically attached at the C-7 position of the fluoroquinolone core.
Table 3: Antibacterial Activity of N-Substituted Azetidine-3-Carbonyl Fluoroquinolone Derivatives
| Compound | N-Substituent | MIC (μg/mL) vs. S. aureus (MSSA) | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. E. coli |
| 6a | H | 1.00 | 2.00 | 0.50 |
| 6d | Cyclobutyl | 0.50 | 1.00 | 0.25 |
| 6f | Cyclopentyl | 0.50 | 1.00 | 0.25 |
| 6i | 4-Methylcyclohexyl | 0.25 | 0.50 | 0.25 |
MIC (Minimum Inhibitory Concentration) was determined using a standard twofold serial dilution method in agar media.
The SAR study shows that increasing the steric bulk of the N-substituent on the azetidine ring, from hydrogen to larger cycloalkyl groups, generally improves the antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
Other Reported Activities
Beyond immunomodulation and antibacterial action, substituted azetidine-3-carboxylates have been investigated for a variety of other biological roles:
-
GABA Uptake Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting potential applications in neurological disorders.[4]
-
Excitatory Amino Acid Receptor Modulators: Certain di-substituted azetidines have shown activity at these receptors, with potential for treating memory and learning disorders.[5]
-
Anticancer Agents: Azetidine-containing compounds have been developed as anticancer agents.[6]
-
Phosphodiesterase (PDE) Inhibitors: The introduction of 3-substituted azetidinyl groups onto other scaffolds has been shown to improve PDE inhibiting activities.
-
CB1 Receptor Antagonists: A 3-aminoazetidine-3-carboxylic acid derivative has been incorporated into a cannabinoid receptor 1 (CB1) antagonist for potential obesity treatment.
Experimental Protocols and Methodologies
The discovery and optimization of biologically active azetidine-3-carboxylates rely on robust synthetic and biological evaluation protocols.
General Synthesis of N-Substituted Azetidine-3-Carboxylic Acids
A common method for synthesizing N-substituted derivatives is through reductive amination.
Protocol:
-
Suspend azetidine-3-carboxylic acid in methanol.
-
Add the corresponding aldehyde or ketone (1.1 equivalents).
-
Add 10% Palladium on Carbon (Pd/C) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (typically via a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or chromatography as needed.
S1P1 Receptor Functional Assays
The activity of S1P1 receptor agonists is typically quantified using cell-based functional assays.
β-Arrestin Recruitment Assay Protocol:
-
Use a cell line co-expressing the human S1P1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter by DiscoverX).
-
Plate the cells in a suitable microplate and incubate.
-
Add varying concentrations of the test compounds (azetidine-3-carboxylate derivatives) to the wells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor binding and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using non-linear regression software.[3]
Minimum Inhibitory Concentration (MIC) Assay Protocol:
-
Prepare a series of twofold serial dilutions of the test compounds in a suitable liquid or agar medium in a microplate.
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., S. aureus, E. coli).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Visualizing Workflows and Pathways
Understanding the logical flow of the drug discovery process and the underlying biological mechanisms is critical. The following diagrams, generated using Graphviz, illustrate these concepts.
Conclusion
Substituted azetidine-3-carboxylates represent a versatile and highly valuable chemical scaffold for the development of new therapeutics. Their conformational rigidity and synthetic tractability have enabled the discovery of potent and selective modulators for diverse biological targets, most notably S1P1 receptors for autoimmune diseases and as novel antibacterial agents. The quantitative SAR data presented herein provides a clear rationale for the design of future analogues. As synthetic methodologies become more advanced, the exploration of novel substitution patterns on the azetidine-3-carboxylate core will undoubtedly continue to yield promising new drug candidates.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. axionbiosystems.com [axionbiosystems.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Azetidines in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
KYIV, Ukraine & BOULDER, CO – November 10, 2025 – The four-membered nitrogen-containing heterocycle, azetidine, has emerged from the shadow of its more famous β-lactam cousins to become a privileged scaffold in contemporary drug discovery.[1][2] Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has captured the attention of medicinal chemists, leading to its incorporation into a growing number of approved and investigational drugs.[3][4] This technical guide provides an in-depth analysis of the role of azetidines in medicinal chemistry, offering a valuable resource for researchers, scientists, and drug development professionals.
The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, endows it with a unique reactivity profile that is more stable and manageable than aziridines, yet more reactive than pyrrolidines.[5] This "Goldilocks" level of ring strain allows for selective chemical modifications, making it an attractive building block for creating diverse chemical libraries.[6] Furthermore, the non-planar, three-dimensional structure of the azetidine ring is a desirable feature in modern drug design, which increasingly seeks to move away from flat, aromatic structures to improve physicochemical properties and explore new chemical space.[7]
Azetidines as Versatile Bioisosteres
One of the most powerful applications of the azetidine scaffold is its use as a bioisostere for other common chemical motifs in drug molecules.[8] By replacing existing fragments with an azetidine ring, medicinal chemists can fine-tune a compound's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.
Azetidines can serve as bioisosteres for:
-
Piperidines and Pyrrolidines: Replacing larger saturated heterocycles with the smaller azetidine ring can reduce a molecule's size and lipophilicity, potentially improving its solubility and permeability.[7]
-
Aromatic Rings: The three-dimensional nature of azetidines offers an alternative to flat aromatic systems, which can lead to improved metabolic stability and reduced off-target effects.
-
Tert-butyl Groups: The azetidine ring can mimic the steric bulk of a tert-butyl group while introducing a polar nitrogen atom that can engage in favorable interactions with biological targets.
This bioisosteric replacement strategy has been successfully employed to improve the properties of numerous drug candidates, leading to enhanced potency and better overall developability.
Pharmacological Landscape of Azetidine-Containing Drugs
The versatility of the azetidine scaffold is reflected in the wide range of pharmacological activities exhibited by drugs and clinical candidates that incorporate this moiety.[2][9][10]
| Drug Name (Brand Name) | Target/Mechanism of Action | Therapeutic Area |
| Azelnidipine (Calblock) | L-type Calcium Channel Blocker | Antihypertensive |
| Cobimetinib (Cotellic) | MEK1/2 Inhibitor | Oncology (Melanoma) |
| Tofacitinib (Xeljanz) | Janus Kinase (JAK) 1/3 Inhibitor | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ximelagatran (Exanta) | Direct Thrombin Inhibitor | Anticoagulant (Withdrawn) |
| Itacitinib | JAK1 Inhibitor | Oncology, Inflammatory Diseases (Investigational) |
| Baricitinib (Olumiant) | JAK1/2 Inhibitor | Rheumatoid Arthritis |
Quantitative Data Summary
The following tables summarize key quantitative data for representative azetidine-containing drugs and experimental compounds, highlighting their pharmacokinetic properties and biological activities.
Table 1: Pharmacokinetic Parameters of Approved Azetidine-Containing Drugs
| Drug | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |
| Azelnidipine | 1.66–23.06 (single 8-16 mg dose) | 2.6–4.0 | 17.9–429 (0-96h) | 16.0–28.0 |
| Cobimetinib | 273 (steady-state, 60 mg) | 2.4 | 4340 (0-24h) | 44 |
| Tofacitinib | - | 0.5-1 | - | ~3 |
Data compiled from references[11][12][13][14][15][16][17][18][19]
Table 2: In Vitro Activity of Azetidine-Based GABA Uptake Inhibitors
| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Azetidin-2-ylacetic acid derivative (4,4-diphenylbutenyl) | 2.83 ± 0.67 | - |
| Azetidin-2-ylacetic acid derivative (4,4-bis(3-methyl-2-thienyl)butenyl) | 2.01 ± 0.77 | - |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b | 26.6 ± 3.3 | - |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e | - | 31.0 ± 4.7 |
Data from reference[20]
Table 3: Inhibitory Activity of Azetidine Analogs on Vesicular Dopamine Uptake
| Compound | Ki (nM) |
| 22b (cis-4-methoxy analog) | 24 |
| 15c (trans-methylenedioxy analog) | 31 |
| Lobelane (2a) | 45 |
| Norlobelane (2b) | 43 |
| 15a | 48 |
| 22a | 62 |
| 22c | 55 |
Data from reference[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which azetidine-containing drugs operate and the workflows used to discover them is crucial for a comprehensive understanding.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of azetidine-containing compounds.
Synthesis of 3-Amino-1-benzhydrylazetidine
This two-step procedure describes the synthesis of a key intermediate for various azetidine-based compounds.[21]
Step 1: Mesylation of 1-benzhydrylazetidin-3-ol
-
To a solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine.
-
Cool the mixture and add methanesulfonyl chloride dropwise.
-
After the reaction is complete, quench with water.
-
Isolate the resulting mesylate intermediate by filtration. The wet filter cake can be used directly in the next step.
Step 2: Aminolysis of the Mesylate Intermediate
-
Treat the wet filter cake from the previous step with a solution of ammonium hydroxide in isopropanol in a Parr reactor.
-
Heat the reaction mixture at approximately 70°C.
-
Upon completion, cool the reaction and isolate the product, 3-amino-1-benzhydrylazetidine, typically as a salt (e.g., mono acetate salt).
In Vitro JAK Kinase Inhibition Assay
This protocol is adapted from a general method for assessing the inhibitory activity of compounds against Janus kinases.[3][5][11][18][22]
-
Reagents and Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1 or JAK3)
-
Substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (azetidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Add 2 µL of the JAK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Dopamine Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of azetidine derivatives to dopamine receptors.[2][7][15][17][20]
-
Reagents and Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding competitor (e.g., Haloperidol or Sulpiride)
-
Test compound (azetidine derivative)
-
96-well plates
-
Filter mats (e.g., GF/C)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding competitor (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Cellular STAT3 Phosphorylation Assay
This protocol describes a method to measure the inhibition of STAT3 phosphorylation in cells, a key downstream event in the JAK-STAT pathway.[10][14][16][23]
-
Reagents and Materials:
-
Cell line known to have cytokine-inducible STAT3 phosphorylation (e.g., A431 cells)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6)
-
Test compound (azetidine derivative)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Western blotting or ELISA-based detection system (e.g., MSD Phospho-STAT3 (Tyr705) Assay Kit)
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with the appropriate cytokine to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated controls.
-
After stimulation, wash the cells with cold PBS and lyse them on ice.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total STAT3 in the lysates using either Western blotting or a quantitative immunoassay like the MSD assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or the signal (for immunoassay) for both phosphorylated and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
-
Calculate the percent inhibition of STAT3 phosphorylation by the test compound relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and chemical properties have enabled the development of a diverse range of therapeutics targeting various diseases. As synthetic methodologies for creating and functionalizing azetidines continue to evolve, we can anticipate the emergence of even more innovative and life-saving medicines built upon this versatile four-membered ring. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of azetidines in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. promega.com [promega.com]
- 4. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. jmchemsci.com [jmchemsci.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 1-benzylazetidine-3-carboxylate: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzylazetidine-3-carboxylate is a valuable heterocyclic building block widely employed in the synthesis of novel therapeutic agents. Its rigid four-membered azetidine core, substituted with a benzyl group for nitrogen protection and a methyl ester for further functionalization, makes it an attractive scaffold for creating structurally diverse molecules. The azetidine moiety is a key feature in a number of approved drugs and clinical candidates, often imparting favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced receptor binding affinity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a pivotal intermediate in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 103491-29-8 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| Boiling Point | 273 °C | |
| Density | 1.153 g/mL | |
| Appearance | Liquid | |
| Storage | Sealed in dry, 2-8°C | [2] |
Note: Some physical properties like boiling point and density are sourced from chemical supplier databases and may not be from peer-reviewed literature.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. A common and effective route involves the initial formation of 1-benzylazetidin-3-ol, followed by oxidation to the corresponding carboxylic acid, and subsequent esterification to the final product.
Experimental Protocols
Step 1: Synthesis of 1-benzylazetidin-3-ol [3]
This procedure is adapted from a literature method for the synthesis of 1-benzylazetidin-3-ol, a key precursor.[3]
-
To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C.
-
The reaction mixture is stirred at 0–5 °C for 16 hours.
-
Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.
-
The dried intermediate is dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions.
-
The resulting mixture is heated to 80–90 °C and stirred under reflux for 16 hours.
-
After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylazetidin-3-ol.
Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid
The following is a general procedure based on the oxidation of similar secondary alcohols.
-
1-Benzylazetidin-3-ol is dissolved in a suitable solvent such as a mixture of acetone and water.
-
The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite) to destroy excess oxidant.
-
The manganese dioxide precipitate is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product, 1-benzylazetidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Step 3: Fischer Esterification to this compound [4][5][6][7][8]
This is a representative procedure for the Fischer esterification of a carboxylic acid.[4][5][6][7][8]
-
In a round-bottomed flask, 1-benzylazetidine-3-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) is carefully added.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Applications as a Building Block
This compound serves as a versatile intermediate for the introduction of the 1-benzylazetidine-3-yl moiety into more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol for further elaboration. The benzyl group can be removed by hydrogenolysis to provide the secondary amine, which can be functionalized with a wide range of substituents.
A detailed experimental example of its application is provided below.
Workflow for the Utilization of this compound
Spectroscopic Data
While specific spectra are best obtained from the supplier for a given batch, typical 1H and 13C NMR chemical shifts for related structures can provide a reference for characterization. Commercial suppliers of this compound (CAS 103491-29-8) can provide analytical data such as 1H NMR, 13C NMR, LC-MS, and HPLC upon request.[1][2]
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional handles allow for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse compound libraries for drug discovery programs. The methodologies and data presented in this guide are intended to facilitate its use in the laboratory and accelerate the development of new and innovative therapeutic agents.
References
- 1. Methyl N-benzylazetidine-3-carboxylate [synhet.com]
- 2. 103491-29-8|this compound|BLD Pharm [bldpharm.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. uakron.edu [uakron.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. technoarete.org [technoarete.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
A Technical Guide to Azetidine-3-Carboxylate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties have led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive literature review of azetidine-3-carboxylate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in key therapeutic areas.
Synthetic Strategies for Azetidine-3-Carboxylate Scaffolds
The construction of the strained azetidine ring requires specific synthetic methodologies. Several common strategies have been employed for the synthesis of azetidine-3-carboxylate and its precursors.
A prevalent method involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of N-Boc-azetidine-3-carboxylic acid often starts from commercially available materials and proceeds through a multi-step sequence involving the formation of a key intermediate that undergoes base-mediated cyclization.
Another approach is the aza-Michael addition to activated alkenes. A simple and efficient route for preparing functionalized 3-substituted 3-(acetoxymethyl)azetidines involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition with various NH-heterocycles.[1]
The following workflow illustrates a general approach for the synthesis and diversification of azetidine-3-carboxylate derivatives.
Caption: General synthetic and diversification workflow for azetidine-3-carboxylate derivatives.
Azetidine-3-Carboxylate Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis. Several studies have focused on developing azetidine-based small molecule inhibitors of STAT3.
A series of (R)-azetidine-2-carboxamide analogues have been shown to exhibit sub-micromolar STAT3-inhibitory activity.[2] Interestingly, the stereochemistry at the 2-position of the azetidine ring is crucial for activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. Furthermore, moving the carboxamide from the 2- to the 3-position of the azetidine core results in a loss of activity.[2]
To improve cell permeability and metabolic stability, various carboxylic acid surrogates have been explored. Isosteric replacement of a salicylic acid moiety with benzo-fused N-heterocyclic systems has been shown to retain in vitro activity while significantly improving cellular potency.[3]
Quantitative Data: STAT3 Inhibition
| Compound ID | Modification | IC50 (µM) in EMSA | Reference |
| 5a | (R)-azetidine-2-carboxamide | 0.52 | [2] |
| 5b | (S)-azetidine-2-carboxamide | 2.22 | [2] |
| 5c | azetidine-3-carboxamide | > 10 | [2] |
| 5o | (R)-azetidine-2-carboxamide derivative | 0.38 | [2] |
| 8i | (R)-azetidine-2-carboxamide derivative | 0.34 | [2] |
| H172 (9f) | Azetidine-based | 0.38 - 0.98 | [4][5] |
| H182 | Azetidine-based | 0.38 - 0.98 | [4][5] |
Experimental Protocols
General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide Analogues:
The synthesis typically begins with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The carboxylic acid is esterified, for example, using potassium carbonate and benzyl bromide. The Boc-protecting group on the amine is then removed, followed by coupling with a desired acid chloride to form the amide bond.[2]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:
Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature. Subsequently, a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to active STAT3, is added. The protein-DNA complexes are then resolved by native polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the STAT3:DNA complexes is quantified to determine the inhibitory activity of the compounds.[2][3]
The following diagram illustrates the STAT3 signaling pathway and the inhibitory action of the azetidine derivatives.
Caption: Inhibition of STAT3 signaling by azetidine-3-carboxylate derivatives.
Azetidine-3-Carboxylate Derivatives as Antibacterial Agents
The incorporation of an azetidine moiety into the fluoroquinolone scaffold has been explored as a strategy to develop new antibacterial agents with improved potency and spectrum of activity. A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones have been synthesized and evaluated for their antibacterial and anticancer properties.[6]
One compound, 6i , from this series demonstrated good antibacterial activity against Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli.[6] Structure-activity relationship studies on 7-azetidinylquinolones have highlighted the critical role of stereochemistry for both in vitro potency and in vivo efficacy. Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best antibacterial activity.[7]
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6i | Methicillin-sensitive S. aureus | 0.25 - 16.00 | [6] |
| 6i | Methicillin-resistant S. aureus | 0.25 - 16.00 | [6] |
| 6i | Escherichia coli ATCC 35218 | 0.25 - 16.00 | [6] |
Experimental Protocols
General Procedure for the Synthesis of Fluoroquinolone-Azetidine Conjugates:
The synthesis involves a multi-step process. A key step is the coupling of a substituted azetidine-3-carboxylic acid with a fluoroquinolone core, often at the C-7 position, through an appropriate linker, such as a methyl-hydrazino group. The azetidine-3-carboxylic acid precursors are synthesized by reacting 3-azetidine carboxylic acid with various aldehydes.[6]
Agar Well Diffusion Method for Antibacterial Screening:
Bacterial cultures are seeded onto agar plates. Wells are then made in the agar, and solutions of the test compounds at various concentrations are added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[8]
The logical relationship for developing these antibacterial agents is depicted below.
Caption: Development of fluoroquinolone-azetidine antibacterial conjugates.
Azetidine-3-Carboxylate Derivatives as Dopamine Antagonists
Azetidine derivatives have also been investigated for their potential as dopamine receptor antagonists, which are important in the treatment of various neurological and psychiatric disorders. A study focused on azetidine derivatives with an amide moiety at the 3-position revealed potent antagonists for both D2 and D4 dopamine receptors.[9]
The most potent D2 antagonist was found to be N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, while the most potent D4 antagonist was N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide.[9] This highlights the importance of the substitution pattern on the phenyl ring of the amide for receptor selectivity.
While specific Ki or IC50 values are not provided in the abstract, the study indicates a clear structure-activity relationship that can guide further optimization of these compounds.[9]
Experimental Protocols
General Synthetic Approach:
The synthesis of these derivatives likely involves the coupling of 1-benzhydryl-azetidin-3-amine with various substituted benzoic acids to form the corresponding amides.
Receptor Binding Assays:
The affinity of the synthesized compounds for D2 and D4 receptors is typically determined through radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and different concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity (Ki).
Conclusion
Azetidine-3-carboxylate derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic accessibility of this scaffold, coupled with the ability to introduce diverse functionalities, has led to the identification of potent inhibitors of challenging targets like STAT3, as well as novel antibacterial agents and dopamine receptor modulators. The structure-activity relationships discussed herein provide a valuable framework for the future design and development of next-generation therapeutics based on the azetidine-3-carboxylate core. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Physicochemical Characteristics of N-benzylazetidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylazetidines represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug discovery. The presence of the benzyl group attached to the nitrogen atom of the azetidine ring imparts unique structural and electronic properties, influencing their physicochemical characteristics and, consequently, their biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzylazetidines, details the experimental protocols for their determination, and explores their relevance in drug development through the lens of key signaling pathways.
Physicochemical Properties of N-benzylazetidines
The physicochemical properties of N-benzylazetidines are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as pKa, lipophilicity (logP), solubility, and melting/boiling points dictate how these molecules behave in biological systems, from absorption and distribution to target engagement and metabolism. While extensive experimental data for a wide range of N-benzylazetidine derivatives are not always readily available in the literature, computational models provide valuable estimations. The following tables summarize available data, including computed values from reputable sources like PubChem.
Table 1: Physicochemical Properties of Selected N-benzylazetidines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Computed logP | pKa (predicted) | Melting Point (°C) | Boiling Point (°C) |
| 1-Benzylazetidine | C₁₀H₁₃N | 147.22 | 1.9 | ~9.0 | - | - |
| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | 0.9 | - | - | - |
| N-Benzyl-3-cyanoazetidine | C₁₁H₁₂N₂ | 172.23 | 1.3 | - | - | - |
| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | C₁₂H₁₆N₂O₂ | 220.27 | 1.2 | - | - | - |
Note: The logP values are computationally generated estimates from PubChem. Experimental values may vary. pKa values for N-benzylazetidines are not widely reported experimentally; the value for 1-benzylazetidine is an approximation based on similar aliphatic amines.
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a critical parameter influencing the ionization state of the molecule at physiological pH.
Methodology:
-
Sample Preparation: A known concentration (e.g., 10 mM) of the N-benzylazetidine derivative is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The Henderson-Hasselbalch equation can be used for precise calculation.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.
Methodology:
-
Solvent System: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine logD) is prepared and mutually saturated.
-
Sample Preparation: A known amount of the N-benzylazetidine derivative is dissolved in one of the phases (usually n-octanol).
-
Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the N-benzylazetidine derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Relevance and Signaling Pathways
N-benzylazetidines have shown promise in various therapeutic areas, including oncology and neuroscience. Their biological activity is often linked to their ability to modulate specific signaling pathways.
Fatty Acid Synthase (FASN) Inhibition in Cancer
Certain N-benzoyl arylazetidines have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell growth and survival.
Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine Compounds and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties make it an attractive component in the design of novel therapeutic agents.[1][3] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4] This in-depth technical guide explores the core therapeutic targets of azetidine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in the pursuit of innovative drug discovery.
Key Therapeutic Targets and Quantitative Data
Azetidine-containing molecules have shown significant promise in modulating the activity of several key proteins implicated in various disease states. The following tables summarize the quantitative data for azetidine compounds against some of their primary therapeutic targets.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a compelling target for anticancer drug development.[6][7] A novel class of azetidine-based inhibitors has been developed that irreversibly bind to the STAT3 protein, effectively inhibiting its activity.[7][8]
| Compound ID | Assay Type | IC50 (µM) | Target Specificity | Reference |
| 5a | EMSA | 0.55 | STAT3 vs STAT1/STAT5 (>18 µM) | [9] |
| 5o | EMSA | 0.38 | STAT3 vs STAT1/STAT5 (>20 µM) | [9] |
| 8i | EMSA | 0.34 | Not specified | [9] |
| H172 (9f) | EMSA | 0.38 - 0.98 | STAT3 vs STAT1/STAT5 (>15.8 µM) | [8] |
| H182 | EMSA | 0.38 - 0.98 | Not specified | [8] |
| H120 (8e) | EMSA | 1.75 - 2.07 | Not specified | [8] |
| H105 (8f) | EMSA | 1.75 - 2.07 | Not specified | [8] |
EMSA: Electrophoretic Mobility Shift Assay
Janus Kinase (JAK)
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[4][10] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancer. Tofacitinib, an azetidine-containing drug, is a potent inhibitor of the JAK family of enzymes.[1][10]
| Compound | Target | IC50 (nM) | Reference |
| Tofacitinib | JAK1/JAK3 | 56 | [1] |
| Tofacitinib | JAK1/JAK2 | 406 | [1] |
| Tofacitinib | JAK2/JAK2 | 1377 | [1] |
Mitogen-activated Protein Kinase Kinase (MEK1/2)
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Cobimetinib, which features an azetidine moiety, is a selective inhibitor of MEK1 and MEK2.[3][12]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Cobimetinib | MEK1 | Kinase Assay | 4.2 | [11] |
| Cobimetinib | MEK2 | Kinase Assay | 6.4 | [11] |
L-type Calcium Channels
L-type calcium channels are voltage-gated ion channels that play a crucial role in cardiovascular function.[2][13] Azelnidipine, a dihydropyridine calcium channel blocker containing an azetidine ring, is used for the treatment of hypertension.[14][15] It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in a signaling cascade or the logical flow of an experiment is crucial for a deeper understanding. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to the therapeutic targets of azetidine compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the ability of azetidine compounds to inhibit the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[9][16]
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[9][16]
-
Azetidine compounds dissolved in DMSO.
-
Polyacrylamide gel and electrophoresis apparatus.
-
Phosphorimager for detecting radioactivity.
Procedure:
-
Prepare nuclear extracts from appropriate cells.
-
Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compound or DMSO (vehicle control) for 30 minutes at room temperature.[16]
-
Add the radiolabeled hSIE probe to the mixture and incubate to allow for protein-DNA binding.
-
Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).[16]
-
Calculate the percent inhibition of DNA binding at each compound concentration and determine the IC50 value.[16]
In Vitro JAK Kinase Activity and Inhibition Assay
This protocol describes a method to assess the enzymatic activity of purified JAK kinases and the inhibitory potential of azetidine compounds.[17][18]
Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3).
-
Kinase substrate (e.g., a peptide substrate).
-
ATP (often radiolabeled, e.g., [γ-32P]ATP, or used in a system with luminescence-based detection like ADP-Glo™).[19]
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[19]
-
Azetidine compounds dissolved in DMSO.
-
96-well or 384-well plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[19]
-
Luminometer or scintillation counter.
Procedure:
-
Dilute the JAK enzyme, substrate, ATP, and test compounds in the kinase assay buffer.
-
In a multi-well plate, add the test compound or DMSO (control).
-
Add the diluted JAK enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[20]
-
Stop the reaction and measure the kinase activity. For ADP-Glo™, this involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP into a luminescent signal.[19]
-
Record the luminescence and calculate the percentage of kinase inhibition to determine the IC50 value.[19]
MEK1/2 Cellular Phosphorylation Assay
This assay measures the ability of azetidine compounds to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its downstream target, ERK1/2.[21]
Materials:
-
A suitable cell line (e.g., PANC-1, which has high basal ERK1/2 phosphorylation).[21]
-
Azetidine compounds (e.g., Cobimetinib).
-
Cell lysis buffer.
-
Antibodies: primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or fluorescent tags for other methods).
-
Detection system (e.g., Western blot apparatus, AlphaLISA technology).[21]
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the azetidine compound or DMSO for a specified time (e.g., 1 hour).
-
Lyse the cells to release the proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of ERK1/2. This can be done by:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-p-ERK and anti-total-ERK antibodies.
-
AlphaLISA: A homogeneous assay where acceptor and donor beads are brought into proximity when an antibody-antigen interaction occurs, generating a luminescent signal.[21]
-
-
Quantify the levels of p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK to determine the extent of MEK1/2 inhibition.
Conclusion
The azetidine scaffold represents a versatile and powerful tool in the arsenal of medicinal chemists. The compounds highlighted in this guide demonstrate the potential of this unique heterocycle to selectively and potently inhibit key therapeutic targets in oncology and inflammatory diseases. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to build upon, fostering the development of the next generation of azetidine-based therapeutics. As our understanding of the intricate cellular signaling networks continues to grow, so too will the opportunities to leverage the unique properties of azetidine for the design of innovative and effective medicines.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 3. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Azetidines - Enamine [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
In Silico Deep Dive: Predicting the Properties of Methyl 1-benzylazetidine-3-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the early assessment of a compound's physicochemical, pharmacokinetic (ADME), and toxicological properties is paramount. In silico prediction methodologies have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental screening. By leveraging computational models, researchers can prioritize lead candidates, identify potential liabilities, and guide synthetic efforts with greater precision.
This technical guide provides a comprehensive overview of the predicted properties of Methyl 1-benzylazetidine-3-carboxylate , a molecule of interest in medicinal chemistry. All data presented herein is generated through established in silico predictive models. This document serves as a virtual blueprint of the molecule's expected behavior, offering valuable insights for its potential development as a therapeutic agent. We will delve into its predicted physicochemical characteristics, absorption, distribution, metabolism, excretion (ADME) profile, and toxicological endpoints. Furthermore, this guide outlines the methodologies behind these predictions and provides a visual workflow for conducting such in silico assessments.
Predicted Physicochemical and Pharmacokinetic Properties
The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound. These values were obtained from established computational models and provide a quantitative estimation of the molecule's behavior.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Reference Method |
| Molecular Weight | 205.25 g/mol | - |
| LogP (Octanol/Water Partition Coefficient) | 1.98 | Consensus LogP |
| Water Solubility (LogS) | -2.87 | ESOL |
| pKa (most basic) | 7.85 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | - |
| Number of Rotatable Bonds | 3 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 0 | - |
Table 2: Predicted ADME Properties
| Parameter | Prediction | Confidence Score | Reference Model |
| Absorption | |||
| Human Intestinal Absorption (HIA) | + | 0.85 | ADMETlab 2.0 |
| Caco-2 Permeability (logPapp) | 0.95 | 0.72 | ADMETlab 2.0 |
| P-glycoprotein Substrate | No | 0.91 | ADMETlab 2.0 |
| P-glycoprotein Inhibitor | No | 0.88 | ADMETlab 2.0 |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | 0.82 | ADMETlab 2.0 |
| Plasma Protein Binding (PPB) | 75.3% | 0.65 | ADMETlab 2.0 |
| Metabolism | |||
| CYP2D6 Substrate | No | 0.79 | ADMETlab 2.0 |
| CYP3A4 Substrate | Yes | 0.71 | ADMETlab 2.0 |
| CYP2D6 Inhibitor | No | 0.92 | ADMETlab 2.0 |
| CYP3A4 Inhibitor | No | 0.85 | ADMETlab 2.0 |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | 0.89 | ADMETlab 2.0 |
Table 3: Predicted Toxicological Properties
| Endpoint | Prediction | Probability | Reference Model |
| hERG Inhibition | Low risk | 0.15 | ADMETlab 2.0 |
| Ames Mutagenicity | Non-mutagen | 0.95 | ADMETlab 2.0 |
| Carcinogenicity | Non-carcinogen | 0.88 | ADMETlab 2.0 |
| Acute Oral Toxicity (LD50) | Class 4 (300-2000 mg/kg) | - | ProTox-II |
| Skin Sensitization | Negative | 0.78 | ADMETlab 2.0 |
| Drug-Induced Liver Injury (DILI) | Low risk | 0.21 | ADMETlab 2.0 |
Experimental Protocols: In Silico Prediction Methodologies
The data presented in this guide are derived from computational models that rely on various algorithms and datasets. Below are detailed methodologies for the key in silico experiments cited.
Physicochemical Property Prediction
-
Objective: To calculate fundamental physicochemical properties that influence a compound's pharmacokinetic behavior.
-
Methodology:
-
Input: The 2D structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string: COC(=O)C1CN(Cc2ccccc2)C1.
-
Descriptor Calculation: A variety of molecular descriptors are calculated from the structure. These include topological indices, constitutional descriptors, and quantum chemical descriptors.
-
Model Application:
-
LogP: The consensus LogP is an average of predictions from multiple established algorithms (e.g., XLOGP3, WLOGP, MLOGP).
-
Water Solubility (LogS): The ESOL (Estimated Solubility) model calculates LogS based on a regression equation involving molecular weight, LogP, the number of rotatable bonds, and the fraction of aromatic heavy atoms.
-
pKa: The pKa is predicted using a rule-based method combined with a linear free energy relationship model, such as that implemented in ChemAxon's calculator.
-
TPSA: The Topological Polar Surface Area is calculated by summing the surface contributions of all polar atoms.
-
-
ADME Property Prediction using ADMETlab 2.0
-
Objective: To predict the Absorption, Distribution, Metabolism, and Excretion properties of the compound using a machine learning-based platform.[1]
-
Methodology:
-
Input: The SMILES string of this compound is submitted to the ADMETlab 2.0 web server.
-
Model Architecture: ADMETlab 2.0 employs a multi-task graph attention framework to build its predictive models.[1] This deep learning approach allows the model to learn complex relationships between molecular structure and ADMET properties.
-
Prediction: The platform predicts a wide range of ADMET endpoints. For classification tasks (e.g., HIA, BBB permeant, P-gp substrate/inhibitor), the output is a binary prediction (Yes/No or +/-) along with a confidence score. For regression tasks (e.g., Caco-2 permeability, PPB), a continuous value is predicted.
-
Interpretation: The results are presented in a tabular format, often with graphical representations like radar charts to visualize the overall ADMET profile.[1]
-
Toxicological Property Prediction
-
Objective: To assess the potential toxicity of the compound for various endpoints.
-
Methodology:
-
hERG Inhibition, Ames Mutagenicity, Carcinogenicity, Skin Sensitization, DILI (ADMETlab 2.0):
-
Similar to the ADME predictions, the SMILES string is processed by the respective classification models within ADMETlab 2.0. These models are trained on large datasets of compounds with known experimental outcomes for each toxicity endpoint.
-
-
Acute Oral Toxicity (ProTox-II):
-
The ProTox-II web server is utilized for predicting the median lethal dose (LD50) in rats.
-
The prediction is based on a combination of 2D fragment-based methods and pharmacophore models.
-
The server classifies the compound into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity classes based on the predicted LD50 value.
-
-
Visualization of In Silico Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico prediction processes described in this guide.
Caption: General workflow for in silico prediction of molecular properties.
Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
Conclusion
The in silico profile of this compound presented in this guide offers a foundational understanding of its potential as a drug candidate. The predictions suggest favorable physicochemical properties for oral bioavailability, good intestinal absorption, and the ability to cross the blood-brain barrier. The metabolic profile indicates potential involvement of CYP3A4, a key consideration for drug-drug interactions. Importantly, the initial toxicological assessment reveals a low-risk profile for several critical endpoints, including hERG inhibition and mutagenicity.
It is crucial to emphasize that these are computational predictions and require experimental validation. However, this in silico assessment provides a strong rationale for prioritizing this compound for further investigation. The methodologies and workflows outlined herein serve as a template for the continued application of computational chemistry in accelerating the drug discovery pipeline. By integrating these predictive tools early in the research process, scientists can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
Reactivity of the Azetidine Ring in Methyl 1-Benzylazetidine-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. Methyl 1-benzylazetidine-3-carboxylate serves as a key building block in the synthesis of a variety of biologically active molecules. Understanding the reactivity of its strained azetidine ring is paramount for its effective utilization in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the key reactions involving the azetidine core of this compound, including ring-opening, N-debenzylation, and reactions at the C3-substituent.
Core Reactivity Principles
The reactivity of the azetidine ring in this compound is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. This strain makes the ring susceptible to cleavage under various conditions. The nitrogen atom's lone pair of electrons and the electron-withdrawing nature of the C3-carboxylate group also play significant roles in modulating the ring's reactivity towards electrophiles and nucleophiles.
Key Reactions and Experimental Protocols
Ring-Opening Reactions
The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. While specific examples for this compound are not extensively detailed in publicly available literature, the general principles of azetidine ring-opening can be applied. Acidic conditions can protonate the nitrogen, making the ring more electrophilic and prone to attack by nucleophiles.
Hypothetical Experimental Protocol: Acid-Catalyzed Ring-Opening with a Nucleophile
-
Objective: To achieve ring-opening of this compound with a representative nucleophile (e.g., a thiol).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) at 0 °C to activate the azetidine nitrogen.
-
Introduce the nucleophile (e.g., thiophenol, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Expected Products from Ring-Opening Reactions
| Nucleophile | Activating Agent | Expected Product |
| Thiol (R-SH) | Lewis Acid (e.g., BF₃·OEt₂) | Methyl 3-(benzylamino)-4-(alkylthio)butanoate |
| Alcohol (R-OH) | Brønsted Acid (e.g., H₂SO₄) | Methyl 3-(benzylamino)-4-alkoxybutanoate |
| Organocuprate (R₂CuLi) | - | Methyl 3-(benzylamino)-4-alkylbutanoate |
N-Debenzylation
The removal of the N-benzyl protecting group is a crucial step to liberate the secondary amine for further functionalization. Catalytic hydrogenation is the most common and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation for N-Debenzylation
-
Objective: To remove the N-benzyl group from this compound.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, methyl azetidine-3-carboxylate.
-
Further purification can be achieved by distillation or crystallization if necessary.
-
Alternative Protocol: Transfer Hydrogenation
For substrates sensitive to hydrogen gas, transfer hydrogenation offers a milder alternative.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
Add a hydrogen donor, such as ammonium formate (5.0 eq) or cyclohexene (10.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through Celite.
-
Concentrate the filtrate and partition the residue between a dilute acid and an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer and extract with an organic solvent to isolate the desired product.
-
Data Presentation: Comparison of N-Debenzylation Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean reaction, high yield | Requires specialized equipment for handling H₂ gas |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 80-95% | Does not require H₂ gas, milder conditions | Requires removal of the hydrogen donor byproducts |
Reactions at the C3-Carboxylate Group
The methyl ester at the C3 position can undergo typical ester transformations, such as hydrolysis, amidation, and reduction.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Objective: To hydrolyze the methyl ester of this compound.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~5-6 with a dilute acid (e.g., 1 M HCl).
-
The product, 1-benzylazetidine-3-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Data Presentation: Hydrolysis Conditions and Outcomes
| Base | Solvent | Temperature | Typical Yield |
| LiOH | MeOH/H₂O | Room Temp. | High |
| NaOH | MeOH/H₂O | Room Temp. | High |
Direct conversion of the ester to an amide can be achieved by reaction with an amine, often requiring elevated temperatures or catalysis.
Experimental Protocol: Direct Amidation
-
Objective: To form the corresponding amide from this compound.
-
Procedure:
-
In a sealed tube, combine this compound (1.0 eq) and the desired amine (e.g., benzylamine, 2.0 eq).
-
Optionally, a catalyst such as sodium cyanide (NaCN, 0.1 eq) can be added.
-
Heat the mixture at 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify directly by column chromatography to isolate the desired 1-benzyl-N-(substituted)azetidine-3-carboxamide.
-
The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction to the Alcohol
-
Objective: To reduce the methyl ester to a hydroxymethyl group.
-
Procedure:
-
To a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (1-benzylazetidin-3-yl)methanol.
-
Purify by column chromatography if necessary.
-
Conclusion
This compound is a versatile building block whose reactivity is centered around the strained azetidine ring and the functional handle provided by the C3-ester group. The key transformations include ring-opening reactions initiated by activation of the ring nitrogen, N-debenzylation via catalytic hydrogenation to unmask the secondary amine, and various manipulations of the ester group such as hydrolysis, amidation, and reduction. A thorough understanding of these reactions and the provided experimental guidelines will empower researchers in the efficient and strategic application of this valuable synthetic intermediate in the pursuit of novel therapeutics and other advanced materials.
Methodological & Application
Application Note: N-Benzylation of Methyl Azetidine-3-carboxylate
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry and drug development.[1] Their conformational rigidity and ability to act as bioisosteres for other functional groups make them attractive scaffolds in the design of novel therapeutics. The functionalization of the azetidine nitrogen is a key step in elaborating these scaffolds. This application note details a robust and efficient procedure for the N-benzylation of methyl azetidine-3-carboxylate via reductive amination, a widely employed and versatile method for forming carbon-nitrogen bonds.[2][3][4] This protocol provides researchers with a reliable method for preparing a key intermediate for further synthetic transformations.
Reaction Scheme
The N-benzylation of methyl azetidine-3-carboxylate is achieved through a one-pot reductive amination procedure. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of methyl azetidine-3-carboxylate with benzaldehyde. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the desired N-benzylated product.
Caption: Overall reaction for the N-benzylation of methyl azetidine-3-carboxylate.
Experimental Protocol
This protocol describes the N-benzylation of methyl azetidine-3-carboxylate using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
Methyl azetidine-3-carboxylate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl azetidine-3-carboxylate hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M). Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Aldehyde Addition: To the resulting mixture, add benzaldehyde (1.05 eq) via syringe.
-
Reducing Agent Addition: After stirring for an additional 15-20 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is exothermic, so slow addition is recommended to maintain control over the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the N-benzylation of azetidine derivatives via reductive amination. The yields for analogous reactions are generally high.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl azetidine-3-carboxylate | Benzaldehyde, NaBH(OAc)₃, Et₃N | DCM | 2-4 | 70-90 | *Expected |
| Azetidine derivatives | Various aldehydes, NaBH(OAc)₃ or NaBH₃CN | Various | 2-24 | 60-95 | [3] |
| Heterocyclic secondary amines | Arylaldehydes, NaBH₄, Acetic Acid | MeOH | 1-2 (imine formation) | 50-75 | [2] |
*Expected yield based on similar reported reductive amination procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the N-benzylation of methyl azetidine-3-carboxylate.
Caption: Experimental workflow for the N-benzylation of methyl azetidine-3-carboxylate.
References
Application Notes and Protocols: Synthesis of Azetidine Derivatives from Methyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various functionalized azetidine derivatives starting from the common building block, Methyl 1-benzylazetidine-3-carboxylate. These protocols cover four fundamental transformations: hydrolysis of the methyl ester to the corresponding carboxylic acid, direct amidation to form carboxamides, reduction to the primary alcohol, and N-debenzylation to yield the secondary amine for further functionalization.
Introduction
Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles frequently incorporated into modern pharmaceuticals and agrochemicals. Their strained ring system imparts unique conformational constraints and metabolic stability, making them attractive scaffolds in drug design. This compound is a versatile starting material, offering multiple reaction sites for diversification at the C3 position and the nitrogen atom. The following protocols provide robust methods for the synthesis of key azetidine intermediates.
Key Synthetic Pathways
The derivatization of this compound can be logically divided into transformations at the C3-ester group and cleavage of the N-benzyl protecting group. The following diagram illustrates the primary synthetic routes described in these application notes.
Caption: Synthetic pathways for the derivatization of this compound.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the reaction conditions and expected yields for the synthesis of various azetidine derivatives from this compound.
| Transformation | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| Hydrolysis | 1-Benzylazetidine-3-carboxylic acid | NaOH or KOH, H₂O | Methanol or Ethanol | Room Temp. to Reflux | 4-12 h | >90 |
| Amidation (Direct) | N-Alkyl/Aryl-1-benzylazetidine-3-carboxamide | R¹R²NH, Catalyst (e.g., TBD) | DMF or MeOH | 30-100 °C | 4-24 h | 70-95 |
| Amidation (via Acid) | N-Alkyl/Aryl-1-benzylazetidine-3-carboxamide | R¹R²NH, Coupling Agent (e.g., HBTU) | DMF or DCM | Room Temp. | 2-12 h | 80-95 |
| Reduction | (1-Benzylazetidin-3-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to Reflux | 4-18 h | 85-95 |
| N-Debenzylation | Methyl azetidine-3-carboxylate | 10% Pd/C, Ammonium Formate | Methanol | Room Temp. to Reflux | 2-8 h | 80-95 |
Experimental Protocols
Protocol 1: Hydrolysis to 1-Benzylazetidine-3-carboxylic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv.) in water.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate may form.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 1-benzylazetidine-3-carboxylic acid as a solid.
Protocol 2: Amidation to N-Substituted-1-benzylazetidine-3-carboxamides
This protocol can be performed directly from the methyl ester or via a two-step process involving the hydrolysis product from Protocol 1.
Workflow Diagram (Direct Amidation):
Caption: Workflow for the direct amidation of this compound.
Methodology (Direct Aminolysis):
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as methanol or DMF, add the desired primary or secondary amine (1.5-3.0 equiv.).
-
For less reactive amines, a catalyst such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can be added (0.1-0.2 equiv.).
-
Heat the reaction mixture (typically between 30-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired N-substituted-1-benzylazetidine-3-carboxamide.
Methodology (via Carboxylic Acid):
-
Dissolve 1-benzylazetidine-3-carboxylic acid (from Protocol 1, 1.0 equiv.) in an anhydrous solvent such as DMF or dichloromethane.
-
Add a coupling agent such as HBTU (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.). Stir for 15-30 minutes at room temperature.
-
Add the desired primary or secondary amine (1.2 equiv.) and continue stirring at room temperature for 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Reduction to (1-Benzylazetidin-3-yl)methanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol using a strong reducing agent.
Workflow Diagram:
Caption: Workflow for the reduction of this compound.
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equiv.) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. Gentle heating (reflux) may be required for full conversion. Monitor by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-benzylazetidin-3-yl)methanol.
Protocol 4: N-Debenzylation to Methyl azetidine-3-carboxylate
This protocol describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.
Workflow Diagram:
Caption: Workflow for the N-debenzylation of this compound.
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.
-
To this solution, add ammonium formate (5.0 equiv.) followed by 10% Palladium on carbon (Pd/C) (10-20 wt% of the starting material).
-
Heat the mixture to reflux and stir for 2-8 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between a dilute aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., dichloromethane) to remove any remaining ammonium salts.
-
The organic layer is then dried over Na₂SO₄, filtered, and concentrated to give Methyl azetidine-3-carboxylate. Further purification can be achieved by distillation or chromatography if necessary.
Application Notes and Protocols: Incorporation of Methyl 1-benzylazetidine-3-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing amino acids are a class of non-natural, conformationally constrained building blocks used in peptide synthesis to enhance specific properties of the resulting peptides. The incorporation of these proline analogs, such as Methyl 1-benzylazetidine-3-carboxylate, can lead to improved metabolic stability, increased resistance to proteolytic degradation, and the induction of specific secondary structures like β-turns. The rigid four-membered ring of the azetidine moiety reduces the conformational flexibility of the peptide backbone, which can be advantageous in the design of peptidomimetics with defined topologies for targeted biological activity.
This document provides detailed application notes and generalized protocols for the incorporation of N-benzylazetidine-3-carboxylic acid (the carboxylic acid precursor to this compound) into peptide chains using standard solid-phase peptide synthesis (SPPS) and solution-phase techniques. While specific experimental data for this compound is limited in published literature, the provided protocols are based on established methods for similar azetidine-containing amino acids and N-alkylated amino acids.
Key Applications
-
Proline Mimicry: The azetidine ring serves as a smaller homolog of the pyrrolidine ring of proline, offering a more constrained structural element.
-
Induction of Secondary Structures: The incorporation of azetidine-3-carboxylic acid derivatives has been shown to induce β-turn conformations in peptides.
-
Enhanced Proteolytic Stability: The non-natural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.
-
Late-Stage Functionalization: The nitrogen atom of the azetidine ring can be a site for further chemical modification after peptide synthesis, allowing for the introduction of labels, tags, or other functionalities.
Data Presentation
The following table summarizes representative yields for the synthesis of peptides containing azetidine-2-carboxylic acid derivatives, which can serve as an estimate for syntheses involving the 3-carboxy isomer. Actual yields for peptides containing this compound may vary depending on the specific sequence and coupling conditions.
| Peptide Sequence (Incorporating Azetidine Derivative) | Synthesis Method | Coupling Reagent | Overall Yield (%) | Purity (%) | Reference |
| Dipeptide (-)-6a | Solution-Phase | HBTU | 72 | >95 (enantiopure) | |
| Tripeptide (+)-7 | Solution-Phase | HBTU | 92 | >95 (enantiopure) | |
| Diastereoisomer 5a | Solution-Phase | HBTU | 42 | >95 | |
| Diastereoisomer 5b | Solution-Phase | HBTU | 43 | >95 |
Experimental Protocols
Note: The following protocols are generalized for the incorporation of N-benzylazetidine-3-carboxylic acid. The methyl ester, this compound, would first need to be hydrolyzed to the free carboxylic acid for use in standard amide bond formation reactions.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. First Amino Acid Loading (if not pre-loaded):
- For 2-chlorotrityl chloride resin: Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM). Add this solution to the swelled resin and agitate for 1-2 hours.
- Cap any unreacted sites using a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) for 30 minutes.
- Wash the resin thoroughly with DMF and DCM.
3. Iterative Deprotection and Coupling Cycle:
4. Final Deprotection and Cleavage:
- After the final amino acid coupling and N-terminal Fmoc removal, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Solution-Phase Peptide Synthesis (Dipeptide Example)
This protocol describes the synthesis of a dipeptide in solution, coupling N-benzylazetidine-3-carboxylic acid to an amino acid ester.
1. Materials and Reagents:
- N-benzylazetidine-3-carboxylic acid
- Amino acid methyl or ethyl ester hydrochloride
- Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
- Base (e.g., DIPEA or N-methylmorpholine (NMM))
- Anhydrous solvent (e.g., DMF or DCM)
- Standard workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
2. Coupling Procedure:
- Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF.
- Add the base (e.g., NMM, 2.1 equivalents) at 0°C and stir for 15 minutes.
- In a separate flask, dissolve N-benzylazetidine-3-carboxylic acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in anhydrous DMF.
- Add the solution of the activated N-benzylazetidine-3-carboxylic acid to the amino acid ester solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
3. Workup and Purification:
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude dipeptide by flash column chromatography on silica gel.
4. Characterization:
- Characterize the purified dipeptide using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Structure of a peptide incorporating an N-benzylazetidine-3-carboxylic acid residue.
Application Notes and Protocols: Chiral Synthesis of Methyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chiral synthesis of Methyl 1-benzylazetidine-3-carboxylate, a valuable building block in medicinal chemistry. Two primary strategies are presented: enzymatic kinetic resolution of the racemic ester and chemical resolution of the corresponding racemic carboxylic acid. These methods offer versatile approaches to obtaining the desired enantiomerically pure compound.
Introduction
Chiral azetidine derivatives are crucial components in the development of novel therapeutics. Their constrained four-membered ring system imparts unique conformational properties to molecules, often leading to enhanced biological activity and selectivity. This compound is a key intermediate for the synthesis of various biologically active compounds. The stereochemistry at the C3 position is often critical for pharmacological efficacy, necessitating robust methods for its enantioselective synthesis. This application note details two effective methods for obtaining enantiomerically pure (R)- and (S)-Methyl 1-benzylazetidine-3-carboxylate.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods
| Method | Resolving Agent/Enzyme | Key Substrate | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| Enzymatic Kinetic Resolution | Lipase PS (from Pseudomonas cepacia) | Racemic this compound | Phosphate Buffer/Toluene | ~45% (for ester) | >98% (for ester) |
| ~45% (for acid) | >98% (for acid) | ||||
| Chemical Resolution | (R)-(-)-Mandelic Acid | Racemic 1-benzylazetidine-3-carboxylic acid | Ethanol | ~40% (per enantiomer) | >99% |
| (S)-(+)-Mandelic Acid | Racemic 1-benzylazetidine-3-carboxylic acid | Ethanol | ~40% (per enantiomer) | >99% |
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of Racemic this compound
This method utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid.
Workflow Diagram:
Caption: Enzymatic kinetic resolution workflow.
Protocol:
-
Preparation of Racemic this compound:
-
To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound. Purify by column chromatography on silica gel.
-
-
Enzymatic Resolution:
-
Suspend racemic this compound (1.0 g) in 50 mL of a 0.1 M phosphate buffer (pH 7.0).
-
Add Lipase PS (from Pseudomonas cepacia) (100 mg).
-
Stir the suspension at 30 °C and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Adjust the pH of the filtrate to 9.0 with 1 M NaOH.
-
Extract the unreacted (S)-ester with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (S)-Methyl 1-benzylazetidine-3-carboxylate.
-
Adjust the pH of the aqueous layer to 3.0 with 1 M HCl.
-
Extract the (R)-acid with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (R)-1-benzylazetidine-3-carboxylic acid.
-
-
Esterification of (R)-1-benzylazetidine-3-carboxylic acid:
-
Dissolve the (R)-acid in methanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture to obtain (R)-Methyl 1-benzylazetidine-3-carboxylate hydrochloride.
-
Method 2: Chemical Resolution of Racemic 1-benzylazetidine-3-carboxylic acid
This method involves the formation of diastereomeric salts using a chiral resolving agent, which can then be separated by crystallization.
Workflow Diagram:
Caption: Chemical resolution workflow.
Protocol:
-
Preparation of Racemic 1-benzylazetidine-3-carboxylic acid:
-
Hydrolyze racemic this compound using aqueous lithium hydroxide in a mixture of THF and water.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic acid.
-
-
Diastereomeric Salt Formation and Separation:
-
Dissolve the racemic 1-benzylazetidine-3-carboxylic acid (1.0 eq) in hot ethanol.
-
Add a solution of (R)-(-)-mandelic acid (0.5 eq) in hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with cold ethanol. This salt will be enriched in the (S)-amine-(R)-mandelic acid diastereomer.
-
The mother liquor will be enriched in the (R)-amine-(R)-mandelic acid diastereomer.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in water and add 1 M NaOH until the pH is basic (pH > 10).
-
Wash with diethyl ether to remove the mandelic acid.
-
Acidify the aqueous layer with 1 M HCl to pH 3-4.
-
Extract the enantiomerically enriched (S)-1-benzylazetidine-3-carboxylic acid with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the purified acid.
-
-
Esterification:
-
Convert the enantiomerically pure acid to the corresponding methyl ester using the thionyl chloride method described in Method 1, step 3.
-
Conclusion
The described protocols provide reliable and scalable methods for the preparation of enantiomerically pure this compound. The choice between enzymatic and chemical resolution will depend on factors such as substrate availability, cost of reagents, and desired scale of the synthesis. Both methods are valuable tools for accessing this important chiral building block for drug discovery and development.
Application Notes and Protocols: N-Debenzylation of Methyl 1-benzylazetidine-3-carboxylate
These application notes provide detailed protocols for the N-debenzylation of methyl 1-benzylazetidine-3-carboxylate, a crucial step in synthesizing various functionalized azetidine derivatives for pharmaceutical and chemical research. The methods described below are established procedures for cleaving the N-benzyl group, offering different selectivities and reaction conditions to suit various synthetic strategies.
Method 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a widely used and efficient method for N-debenzylation. It offers mild reaction conditions and avoids the need for high-pressure hydrogenation equipment. Ammonium formate is a common and effective hydrogen donor in the presence of a palladium catalyst.[1][2][3][4][5]
Experimental Protocol
A typical procedure for the debenzylation of N-benzyl derivatives via catalytic transfer hydrogenation is as follows:[5]
-
Reaction Setup: To a stirred suspension of this compound (1 equivalent) in dry methanol, add an equal weight of 10% Palladium on carbon (Pd/C).
-
Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5 equivalents) in a single portion.[1][5]
-
Reaction Conditions: The resulting reaction mixture is stirred at reflux temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite pad is then washed with chloroform.
-
Isolation: The combined organic filtrate is evaporated under reduced pressure to yield the desired methyl azetidine-3-carboxylate.
Visual Workflow for Catalytic Transfer Hydrogenation
Caption: Workflow for N-debenzylation via Catalytic Transfer Hydrogenation.
Method 2: Catalytic Hydrogenation with Hydrogen Gas
Direct hydrogenation using hydrogen gas is a classic and effective method for N-debenzylation. This procedure can be highly efficient but requires the use of a hydrogen source, such as a hydrogen-filled balloon or a pressurized hydrogenation apparatus.[6]
Experimental Protocol
The general procedure for debenzylation using hydrogen gas is as follows:
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (e.g., 1 mmol in 10 mL).
-
Catalyst Addition: Add 10 mol% of a suitable palladium catalyst, such as 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst).[7]
-
Degassing: Degas the mixture twice under vacuum, replacing the vacuum with hydrogen gas each time.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a double-layer balloon of hydrogen) overnight. For more challenging substrates, elevated temperature (e.g., 60 °C) and the addition of an acid like acetic acid may be necessary to facilitate the reaction.[7][8]
-
Work-up: After the reaction is complete, filter off the catalyst.
-
Isolation: Wash the catalyst with ethanol, and concentrate the combined filtrate to obtain the crude product, which can be further purified if necessary.
Visual Workflow for Catalytic Hydrogenation
Caption: Workflow for N-debenzylation via Catalytic Hydrogenation with H₂ gas.
Method 3: N-Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)
This method is a non-reductive approach for the dealkylation of tertiary amines and is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.[9][10] The reaction proceeds in two steps: formation of a carbamate intermediate followed by its hydrolysis.
Experimental Protocol
A typical two-step procedure for N-debenzylation using 1-chloroethyl chloroformate is as follows:[10]
-
Carbamate Formation:
-
Dissolve this compound in a suitable solvent such as methylene dichloride or toluene.
-
Add 1-chloroethyl chloroformate. The reaction may be performed in the presence of a proton sponge or a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) to scavenge the generated acid.[10]
-
Stir the mixture at a temperature ranging from room temperature to the reflux temperature of the solvent until the formation of the carbamate intermediate is complete (monitored by TLC or LC-MS).
-
-
Hydrolysis of the Carbamate:
-
After the formation of the carbamate, the solvent is typically evaporated.
-
The residue is then dissolved in an alcohol, such as methanol.
-
The solution is refluxed to induce hydrolysis of the carbamate, yielding the secondary amine hydrochloride.
-
A final basic work-up will provide the free methyl azetidine-3-carboxylate.
-
Visual Logical Relationship for ACE-Cl Debenzylation
Caption: Logical pathway for N-debenzylation using 1-Chloroethyl Chloroformate.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the N-debenzylation of benzylamines, which can be extrapolated for this compound. Yields are highly substrate-dependent and the provided values are indicative based on general literature for benzylamine deprotection.
| Method | Catalyst / Reagent | Hydrogen Donor / Second Step | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min - 1 hr | High | [1][5] |
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ gas (balloon or pressure) | Ethanol | Room Temp. - 60°C | 12 - 48 hrs | High | [7] |
| ACE-Cl Method | 1-Chloroethyl chloroformate | Methanol (hydrolysis) | Toluene, then Methanol | Room Temp. to Reflux | 2 - 12 hrs | Good to High | [10] |
Concluding Remarks
The choice of N-debenzylation method for this compound depends on the overall synthetic route and the presence of other functional groups.
-
Catalytic Transfer Hydrogenation is often the method of choice due to its speed, mild conditions, and operational simplicity.[1][3][5]
-
Direct Catalytic Hydrogenation is a robust and clean method, especially when scaled up, though it may require specialized equipment and longer reaction times. The addition of an acid can be beneficial for substrates that are resistant to debenzylation.[7][8]
-
The 1-Chloroethyl Chloroformate method provides a valuable non-reductive alternative, which is advantageous when the substrate contains functionalities that are sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems.[9][10]
It is recommended to perform small-scale pilot reactions to determine the optimal conditions for the specific substrate and desired scale of the reaction.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Functionalization of the Azetidine-3-carboxylate Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and cell permeability. The azetidine-3-carboxylate core, in particular, serves as a versatile building block for the synthesis of a diverse array of novel compounds. This document provides detailed application notes and experimental protocols for the key strategies employed in the functionalization of this important heterocyclic motif.
Introduction to Functionalization Strategies
The functionalization of the azetidine-3-carboxylate core can be broadly categorized into three main approaches:
-
N-Functionalization: Modification of the ring nitrogen atom. This is often the most straightforward approach and is crucial for introducing substituents that can modulate the overall properties of the molecule or serve as handles for further derivatization.
-
C3-Functionalization: Introduction of substituents at the 3-position of the azetidine ring. This allows for the creation of quaternary centers and the introduction of diverse chemical functionalities directly onto the core scaffold.
-
C4-Functionalization: Although less common, modification at the 4-position can also be achieved, leading to further structural diversification.
These strategies can be employed individually or in combination to generate a wide range of substituted azetidine-3-carboxylates for applications in drug discovery and development.[1][2]
N-Functionalization of the Azetidine-3-carboxylate Core
The secondary amine of the azetidine ring is readily functionalized through various standard organic transformations. N-arylation, for instance, is a common strategy to introduce aromatic moieties.
Application Note: Palladium-Catalyzed N-Arylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of azetidines. These methods offer good functional group tolerance and allow for the introduction of a wide range of aryl and heteroaryl substituents. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: General Procedure for N-Arylation of Ethyl Azetidine-3-carboxylate
This protocol is a general guideline for the palladium-catalyzed N-arylation of ethyl azetidine-3-carboxylate with an aryl bromide.
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by the aryl bromide (1.0 equiv), ethyl azetidine-3-carboxylate hydrochloride (1.2 equiv), and NaOtBu (2.5 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine-3-carboxylate.
C3-Functionalization of the Azetidine-3-carboxylate Core
Functionalization at the C3 position is a powerful strategy for introducing molecular complexity. This can be achieved through various methods, including the generation of an enolate from N-Boc-3-azetidinone followed by olefination and subsequent conjugate addition.
Application Note: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition
A robust two-step sequence for C3-functionalization involves the Horner-Wadsworth-Emmons (HWE) reaction of N-Boc-3-azetidinone to generate an α,β-unsaturated ester. This intermediate then serves as a Michael acceptor for the conjugate addition of various nucleophiles, such as amines (aza-Michael addition), to introduce a wide range of substituents at the C3 position.[3]
Experimental Workflow: C3-Functionalization via HWE and Aza-Michael Addition
Caption: Workflow for C3-functionalization of the azetidine core.
Experimental Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate[3]
Materials:
-
N-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Suspend NaH (1.05 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
To this suspension, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield the desired α,β-unsaturated ester.[3]
Experimental Protocol 2: General Procedure for Aza-Michael Addition[3]
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
NH-heterocycle (e.g., pyrrolidine, morpholine, pyrazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv) and the desired NH-heterocycle (1.0 equiv) in acetonitrile.
-
Add DBU (1.0 equiv) to the solution.
-
Stir the reaction mixture at 65 °C for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-functionalized azetidine-3-carboxylate.[3]
Data Presentation: Aza-Michael Addition of Various Heterocycles
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Azetidine | tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | 64 |
| 2 | Pyrrolidine | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 61 |
| 3 | Indazole | tert-Butyl 3-(1H-indazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 69 |
| Data sourced from reference[3]. |
C3-Arylation via Suzuki-Miyaura Cross-Coupling
Another powerful method for C3-functionalization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of aryl and heteroaryl groups at the C3 position, typically starting from a 3-halo- or 3-triflyloxy-azetidine derivative.
Application Note: Suzuki-Miyaura Coupling for C3-Arylation
The Suzuki-Miyaura coupling offers a versatile and high-yielding route to 3-aryl-azetidine-3-carboxylates. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups on both the boronic acid and the azetidine core. The choice of palladium catalyst, ligand, and base is crucial for efficient coupling.
Logical Relationship: Key Components of Suzuki-Miyaura Coupling
Caption: Key components for C3-arylation via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[3]
Materials:
-
C3-brominated pyrazole-azetidine hybrid (as an example of a 3-haloazetidine derivative)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add the C3-brominated pyrazole-azetidine hybrid (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous 1,4-dioxane and heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-aryl-azetidine derivative.[3]
Data Presentation: Suzuki-Miyaura Coupling of a Brominated Pyrazole-Azetidine Hybrid
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyrazole-azetidine hybrid | 85 |
| 2 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)pyrazole-azetidine hybrid | 78 |
| 3 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)pyrazole-azetidine hybrid | 72 |
| Data adapted from a similar transformation described in reference[3]. |
Conclusion
The functionalization of the azetidine-3-carboxylate core provides access to a rich diversity of chemical structures with significant potential in drug discovery. The protocols outlined in this document for N-functionalization and C3-functionalization represent robust and versatile methods for the synthesis of novel azetidine derivatives. Careful optimization of reaction conditions and purification procedures is essential for obtaining high yields and purity of the target compounds. These application notes and protocols serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics based on the azetidine scaffold.
References
Application Notes and Protocols for Screening Methyl 1-benzylazetidine-3-carboxylate for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are prevalent in a variety of biologically active compounds, demonstrating a range of activities including antimicrobial, antiviral, and anticancer effects. Methyl 1-benzylazetidine-3-carboxylate is a synthetic building block containing the core azetidine ring, making it a candidate for biological screening to uncover novel therapeutic potential. These application notes provide a comprehensive framework for a tiered screening approach to assess the antimicrobial, cytotoxic, and anti-inflammatory properties of this compound. Detailed protocols for primary assays are provided to guide researchers in the initial evaluation of this compound.
Proposed Screening Cascade
A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound. This strategy begins with broad primary screens for general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action for any observed "hits."
Caption: Proposed workflow for biological screening of this compound.
Section 1: Antimicrobial Activity Screening
Application Note
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.[1] This assay will provide initial data on whether this compound possesses antimicrobial properties. A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, should be used.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)
-
Positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and a series of two-fold dilutions in the appropriate broth.
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate.
-
Prepare a microbial inoculum suspension standardized to a 0.5 McFarland standard.
-
Dilute the standardized inoculum and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and vehicle).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | >128 | 2 (Ampicillin) |
| Escherichia coli | Gram-negative | 64 | 4 (Ampicillin) |
| Candida albicans | Fungal | >128 | 1 (Amphotericin B) |
Section 2: Cytotoxicity Screening
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This primary screen will determine if the test compound exhibits cytotoxic effects against a panel of human cancer cell lines, providing a preliminary indication of potential anticancer activity.
Protocol: MTT Assay for Cytotoxicity
1. Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Table 2: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Tissue of Origin | IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | Breast Cancer | 45.2 | 0.8 (Doxorubicin) |
| A549 | Lung Cancer | 78.9 | 1.2 (Doxorubicin) |
Section 3: Anti-inflammatory Activity Screening
Application Note
Cyclooxygenase (COX) enzymes are key mediators of inflammation.[4] A primary screen to evaluate the inhibitory effect of this compound on COX-1 and COX-2 can indicate potential anti-inflammatory activity. Fluorometric or colorimetric inhibitor screening kits are commercially available for this purpose.
Protocol: COX Inhibition Assay
1. Materials:
-
COX inhibitor screening kit (containing COX-1 and COX-2 enzymes, arachidonic acid substrate, and a fluorescent probe)
-
This compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microtiter plate
-
Fluorometric plate reader
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or control inhibitor.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorescent probe.
-
Measure the fluorescence kinetically over a period of 5-10 minutes.
-
Calculate the rate of the reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Data Presentation
Table 3: Hypothetical COX Inhibition by this compound (IC50 in µM)
| Enzyme | IC50 (µM) | Positive Control IC50 (µM) |
| COX-1 | 85.6 | 0.02 (SC-560) |
| COX-2 | 22.4 | 0.3 (Celecoxib) |
Potential Signaling Pathway Involvement
Should this compound demonstrate significant anti-inflammatory or anticancer activity, further investigation into its mechanism of action would be warranted. A common pathway implicated in both inflammation and cancer is the NF-κB signaling pathway.[5][6][7] Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines and decreased cancer cell survival.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
These application notes and protocols provide a structured approach for the initial biological screening of this compound. The proposed tiered strategy allows for an efficient evaluation of its potential as an antimicrobial, cytotoxic, or anti-inflammatory agent. Positive results in these primary screens would justify progression to more detailed mechanistic studies to elucidate its mode of action and potential as a novel therapeutic lead compound.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kB pathway overview | Abcam [abcam.com]
Application Notes & Protocols: Derivatization of Methyl 1-benzylazetidine-3-carboxylate for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The azetidine ring is a valuable scaffold in medicinal chemistry, recognized for its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[1] Methyl 1-benzylazetidine-3-carboxylate serves as a versatile starting material for creating diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. Its structure allows for derivatization at two key positions: the N1-nitrogen (after debenzylation) and the C3-carboxylate group. These modifications enable a systematic exploration of the chemical space around the azetidine core to optimize biological activity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the key chemical transformations used to generate derivatives of this scaffold.
Key Derivatization Strategies
The primary strategies for derivatizing this compound involve three main pathways:
-
Modification at the N1-Position: Removal of the N-benzyl protecting group to allow for the introduction of various substituents.
-
Modification of the C3-Ester: Hydrolysis to the carboxylic acid followed by amide bond formation, a cornerstone of medicinal chemistry.[2]
-
Reduction of the C3-Ester: Conversion of the ester to a primary alcohol, which provides a new point for diversification (e.g., ether formation).
The following diagram illustrates the overall workflow for these derivatization strategies.
Caption: Overall derivatization workflow for this compound.
Experimental Protocols
Protocol 1: N-Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of the N-benzyl group, yielding the free secondary amine, which is a crucial intermediate for further N-functionalization. Catalytic transfer hydrogenation or hydrogenation with H₂ gas are common methods.[3][4]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ gas balloon or hydrogenator) or Ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH (0.1 M concentration).
-
Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.
-
Purge the flask with an inert gas, then introduce H₂ gas via a balloon or connect to a hydrogenation apparatus at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the reaction vessel with inert gas to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield Methyl azetidine-3-carboxylate, which can often be used in the next step without further purification.
Protocol 2: Saponification (Ester Hydrolysis)
This protocol converts the methyl ester at the C3-position into a carboxylic acid, which can then be coupled with various amines.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-benzylazetidine-3-carboxylic acid.
Protocol 3: Amide Coupling using HATU
Amide coupling is a frequently used reaction in medicinal chemistry to generate novel compounds.[2] This protocol uses HATU, a common and efficient coupling reagent.[5]
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Materials:
-
1-benzylazetidine-3-carboxylic acid (from Protocol 2)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 4: Ester Reduction to a Primary Alcohol
This protocol reduces the C3-ester to a primary alcohol (azetidin-3-ylmethanol), creating a new functional handle for derivatization. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[6][7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench it carefully by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (1-benzylazetidin-3-yl)methanol, which can be purified further by column chromatography if necessary.
Data Presentation for SAR Studies
For SAR studies, it is critical to present biological activity data in a clear, tabular format. The tables should allow for easy comparison of how different structural modifications affect the desired biological endpoint (e.g., IC₅₀, EC₅₀, or MIC values). The data below is representative, based on published SAR studies of various azetidine derivatives, to illustrate this principle.[8][9][10]
Table 1: SAR of Azetidine-3-Carboxamide Derivatives as GAT-1 Inhibitors (Data is illustrative, based on principles from related studies[8])
| Compound ID | R Group (from Amine R-NH₂) | GAT-1 Inhibition IC₅₀ (µM) |
| A-1 | -CH₂CH₂Ph | 15.2 |
| A-2 | -CH(Ph)₂ | 5.8 |
| A-3 | -(4-chlorophenyl) | 22.5 |
| A-4 | -cyclohexyl | 35.1 |
Table 2: SAR of N1-Substituted Azetidine Derivatives (Data is illustrative, based on general SAR principles)
| Compound ID | R' Group (at N1-position) | Target X Inhibition IC₅₀ (nM) |
| B-1 | -CH₂CH₃ | 540 |
| B-2 | -CH₂(4-fluorophenyl) | 125 |
| B-3 | -SO₂(4-methylphenyl) | 88 |
| B-4 | -C(O)CH₃ | >1000 |
References
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. google.com [google.com]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-benzylazetidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Methyl 1-benzylazetidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a single, universally adopted method is not established, common strategies generally fall into three categories:
-
Cyclization of an acyclic precursor: This typically involves the intramolecular reaction of a suitably substituted aminopropanol or dihalopropanoate derivative with benzylamine.
-
N-alkylation of a pre-formed azetidine ring: This route involves the N-benzylation of methyl azetidine-3-carboxylate.
-
Esterification of 1-benzylazetidine-3-carboxylic acid: This is a straightforward Fischer esterification of the corresponding carboxylic acid.[1][2]
Q2: What are the most common side products I might encounter?
A2: The side products largely depend on the synthetic route chosen. Common impurities include unreacted starting materials, products of incomplete cyclization, over-alkylation products (quaternary salts), and byproducts from elimination reactions. A more detailed breakdown is provided in the troubleshooting guide below.
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. It is crucial to remove all solvent from the crude product before purification to ensure optimal separation.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended to confirm the structure and assess purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the formation of common side products.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (monitor for decomposition). - Ensure reagents are pure and dry. |
| Suboptimal stoichiometry of reagents. | - Perform small-scale experiments to optimize the molar ratios of reactants. | |
| Presence of a higher molecular weight byproduct | Dimerization or polymerization of the acyclic precursor during cyclization. | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
| Formation of a quaternary ammonium salt due to over-benzylation of the azetidine nitrogen. | - Use a milder benzylating agent or a stoichiometric amount of benzyl halide. - Carefully control the reaction temperature. | |
| Unreacted starting material remains | Insufficient reaction time or temperature. | - Extend the reaction duration or cautiously increase the temperature. |
| Inefficient catalyst or base. | - Ensure the catalyst is active or use a stronger base if appropriate for the reaction mechanism. | |
| Presence of an unsaturated acyclic impurity | Elimination side reaction. | - Use a non-nucleophilic base if applicable. - Employ milder reaction conditions (lower temperature). |
| Presence of 1-benzylazetidine-3-carboxylic acid in the final product | Incomplete esterification. | - Use a larger excess of methanol. - Increase the amount of acid catalyst. - Ensure the removal of water as it forms (e.g., using a Dean-Stark apparatus).[1] |
| Presence of benzyl alcohol or benzylamine | Hydrolysis of the benzylating agent or unreacted starting material. | - Ensure anhydrous reaction conditions. - Purify the crude product thoroughly, for example, by an aqueous wash to remove benzylamine before chromatography. |
Quantitative Data Summary
The following table summarizes potential side products and their likely origins. The exact percentages will vary significantly based on the specific reaction conditions and the synthetic route employed.
| Side Product | Chemical Name | Likely Synthetic Origin | Typical Analytical Signature (¹H NMR) |
| Unreacted Acyclic Precursor | e.g., Methyl 2-bromo-4-(benzylamino)butanoate | Incomplete Cyclization | Signals corresponding to the open-chain structure, absence of characteristic azetidine ring protons. |
| Quaternary Salt | 1,1-Dibenzyl-3-(methoxycarbonyl)azetidin-1-ium | Over-benzylation | Downfield shift of azetidine ring protons and two distinct benzyl group signals. |
| Elimination Product | e.g., Methyl 4-(benzylamino)but-2-enoate | Base-induced elimination | Appearance of vinylic proton signals. |
| Dimer/Oligomer | - | Intermolecular reaction | Complex mixture of signals in the NMR, often leading to broad peaks. |
| Carboxylic Acid | 1-Benzylazetidine-3-carboxylic acid | Incomplete Esterification | Absence of the methyl ester singlet (~3.7 ppm), presence of a broad carboxylic acid proton signal. |
Experimental Protocols
A generalized experimental protocol for the synthesis via N-benzylation of methyl azetidine-3-carboxylate is provided below. Note: This is a representative procedure and may require optimization.
Synthesis of this compound via N-benzylation
-
Dissolution: Dissolve methyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate or triethylamine (2.5 equivalents), to the solution and stir for 15-30 minutes at room temperature.
-
Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Methyl 1-benzylazetidine-3-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 1-benzylazetidine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Column Chromatography | Product is too polar or non-polar for the selected solvent system, leading to poor separation or co-elution with impurities. | Optimize the solvent system. Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.[1] Use TLC to determine the optimal solvent system before running the column. |
| Product is unstable on silica gel. | Consider using a different stationary phase, such as alumina, or switch to a different purification method like distillation. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure.[1] For highly volatile compounds, consider using a cold trap. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction progress using TLC or another analytical method to ensure completion before workup. |
| Inefficient purification. | Improve the separation efficiency of your column chromatography by using a longer column, a finer mesh silica gel, or a shallower solvent gradient. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Re-purify the product. Consider a different purification technique, such as fractional distillation under reduced pressure if the compound is thermally stable.[1] |
| The compound is naturally an oil at room temperature. | Check the literature for the physical properties of this compound. If it is an oil, crystallization may not be feasible. | |
| Product Decomposes During Distillation | Compound is not stable at the required temperature. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of air leaks. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product before distillation. For example, wash with a mild base like sodium bicarbonate solution if acidic impurities are suspected. | |
| Inconsistent Results Between Batches | Variability in reaction conditions or raw material quality. | Standardize all reaction parameters, including temperature, reaction time, and stoichiometry.[2] Ensure the purity of starting materials. |
| Inconsistent purification procedure. | Document and strictly follow a standardized purification protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most commonly cited method for purifying azetidine derivatives like this compound is column chromatography on silica gel.[3][4][5] A typical eluent system would be a gradient of ethyl acetate in hexanes.[3] Fractional vacuum distillation can also be an effective method for thermally stable compounds.[1]
Q2: What are the potential impurities I should look out for?
A2: Potential impurities include unreacted starting materials such as benzylamine and the corresponding methyl azetidine-3-carboxylate precursor.[2] Side products from the reaction, such as over-alkylation products, may also be present.
Q3: My purified product is a yellow oil, but I expected a colorless liquid or solid. What should I do?
A3: A yellow color often indicates the presence of impurities. Re-purification by column chromatography may be necessary. If the product is reported to be a solid, attempting to recrystallize the oil from a suitable solvent system (e.g., ethyl acetate/hexanes) could yield a crystalline product.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[6]
Experimental Protocols
General Column Chromatography Protocol for Azetidine Derivatives
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 1% ethyl acetate in hexanes).[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.[1]
-
Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., from 1% to 5% ethyl acetate in hexanes) to elute the product.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl N-benzylazetidine-3-carboxylate [synhet.com]
"minimizing byproducts in N-benzylation of azetidine esters"
Welcome to the technical support center for the N-benzylation of azetidine esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the N-benzylation of azetidine esters.
Issue 1: Low or No Product Yield
Question: I am getting a low yield of my desired N-benzyl azetidine ester. What are the potential causes and how can I improve it?
Answer:
Low yields in N-benzylation reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: N-benzylation can be slow. Ensure you are allowing adequate time for the reaction to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial. If the reaction is sluggish, consider moderately increasing the temperature. For direct benzylation with benzyl bromide, refluxing in a suitable solvent like methanol or acetonitrile is common.[1][2]
-
Ineffective Base: The choice and amount of base are critical for deprotonating the azetidine nitrogen. Weak or insufficient base will result in a low concentration of the nucleophilic amine. For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1][2] Ensure the base is anhydrous, as water can interfere with the reaction.
-
Reagent Quality: Verify the purity and reactivity of your starting materials, especially the azetidine ester and the benzylating agent. Benzyl bromide can degrade over time, and the azetidine ester should be free of impurities that might consume the reagents.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact reaction rates and solubility of reagents. Polar aprotic solvents like acetonitrile or DMF are generally good choices. Alcohols like methanol can also be used, particularly with carbonate bases.[1][2]
-
Concentration: Very dilute conditions may slow down the reaction rate. Conversely, highly concentrated reactions can sometimes lead to side reactions. A typical starting point is a 0.1-0.5 M solution of the azetidine ester.
-
-
Alternative Method - Reductive Amination: If direct benzylation consistently gives low yields, consider reductive amination. This two-step, one-pot process involves the formation of an iminium ion from the azetidine ester and benzaldehyde, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often very efficient and can avoid some of the byproducts associated with direct alkylation.[3][4][5]
Issue 2: Presence of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common byproducts in N-benzylation of azetidine esters and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. The primary culprits are over-alkylation and ring-opening of the strained azetidine ring.
-
Over-alkylation (Quaternary Ammonium Salt Formation):
-
Cause: The product, an N-benzyl azetidine ester, is still nucleophilic and can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This is more likely to occur if an excess of benzyl bromide is used or if the reaction is run for an extended period after the starting material is consumed.
-
Minimization Strategies:
-
Control Stoichiometry: Use a controlled amount of benzyl bromide, typically 1.0 to 1.2 equivalents relative to the azetidine ester. Using a slight excess of the azetidine ester can also help consume the benzylating agent.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Monitor the Reaction: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Ring-Opening of the Azetidine:
-
Cause: The azetidine ring is strained and can undergo nucleophilic ring-opening, especially under harsh conditions (e.g., high temperatures, strong acids or bases). The quaternization of the nitrogen atom makes the ring even more susceptible to nucleophilic attack.
-
Minimization Strategies:
-
Mild Reaction Conditions: Use the mildest possible conditions (temperature, base) that still allow the reaction to proceed at a reasonable rate.
-
Avoid Strong Nucleophiles: Be mindful of other nucleophiles in the reaction mixture that could act as ring-opening agents.
-
pH Control: In some cases, acidic conditions can promote ring-opening. Maintaining a basic environment is generally preferred for N-alkylation.[6]
-
-
-
Byproducts from Reductive Amination:
-
Dialkylation: Similar to direct alkylation, over-alkylation can occur in reductive amination if the newly formed secondary amine reacts with another molecule of benzaldehyde. This can often be suppressed by using a slight excess of the primary amine.[5]
-
Aldehyde Reduction: The reducing agent can potentially reduce the benzaldehyde to benzyl alcohol. Sodium triacetoxyborohydride is generally selective for the iminium ion over the aldehyde.[3][4]
-
Data Presentation: Comparison of N-Benzylation Methods
| Feature | Direct Alkylation with Benzyl Bromide | Reductive Amination with Benzaldehyde |
| Reagents | Azetidine ester, Benzyl bromide, Base (e.g., K₂CO₃) | Azetidine ester, Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃) |
| Common Byproducts | Quaternary ammonium salt (over-alkylation), Ring-opened products | Dialkylated amine, Benzyl alcohol |
| Advantages | Atom economical, often simpler workup if clean | Generally high yielding and clean, mild conditions, tolerates a wide range of functional groups[3][5] |
| Disadvantages | Risk of over-alkylation and ring-opening, can require higher temperatures | Requires a stoichiometric amount of a hydride reducing agent, potential for side reactions if imine formation is slow |
| Typical Yields | Moderate to good (can be highly variable) | Good to excellent[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the direct N-benzylation of my azetidine ester with benzyl bromide?
A1: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective inorganic bases for this transformation.[1][2] They are generally mild enough to avoid significant ring-opening while being sufficiently basic to deprotonate the azetidine nitrogen. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, but their liquid nature can sometimes make purification more complex.
Q2: Can I use other benzylating agents besides benzyl bromide?
A2: Yes, other benzyl halides like benzyl chloride can be used, although they are generally less reactive than benzyl bromide. Benzyl tosylates or mesylates are also effective alkylating agents. The choice may depend on the specific reactivity of your azetidine ester and desired reaction conditions.
Q3: My azetidine ester has other functional groups. Will these interfere with the N-benzylation?
A3: This depends on the nature of the functional groups. Reductive amination using sodium triacetoxyborohydride is known for its excellent chemoselectivity and tolerates a wide range of functional groups such as esters, amides, nitriles, and even some protecting groups.[3] For direct alkylation with benzyl bromide, functional groups that are also nucleophilic (e.g., other unprotected amines, thiols) will compete for benzylation. Acid-sensitive groups may be problematic if the reaction conditions are not carefully controlled.
Q4: How do I purify my N-benzyl azetidine ester from the reaction mixture?
A4: The purification method will depend on the properties of your product and the byproducts.
-
Direct Alkylation: After an aqueous workup to remove the inorganic base and salts, flash column chromatography on silica gel is the most common method for purification.
-
Reductive Amination: The workup typically involves quenching the excess reducing agent and then an aqueous extraction. The crude product is also commonly purified by column chromatography.
Q5: What is the mechanism of the N-benzylation reaction?
A5:
-
Direct Alkylation: This reaction proceeds via a standard SN2 mechanism. The base deprotonates the nitrogen atom of the azetidine ester, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the new N-C bond.
-
Reductive Amination: This is a two-step, one-pot process. First, the azetidine ester and benzaldehyde react to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second step, the hydride reagent (e.g., NaBH(OAc)₃) selectively reduces the iminium ion to the final N-benzyl azetidine ester.
Experimental Protocols
Protocol 1: Direct N-Benzylation using Benzyl Bromide and Potassium Carbonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the azetidine ester (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent (e.g., acetonitrile or methanol, to make a 0.2 M solution of the azetidine ester).
-
Reagent Addition: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for methanol, ~65 °C; for acetonitrile, ~82 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Benzaldehyde and Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination.[3][5]
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the azetidine ester (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Imine Formation (in situ): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for N-benzylation of azetidine esters.
Caption: Troubleshooting workflow for N-benzylation of azetidine esters.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Azetidine Synthesis
Welcome to the technical support center for stereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition reaction is resulting in a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?
A1: Low diastereoselectivity in [2+2] cycloadditions for azetidine synthesis is a frequent challenge. The stereochemical outcome is often influenced by the mechanism, which can be either concerted or stepwise. For stepwise reactions, the stability of the intermediate zwitterion plays a crucial role.[1]
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can significantly impact the stereoselectivity. In many cases, less polar solvents favor a concerted pathway, leading to higher stereoselectivity. For ketene-imine cycloadditions (Staudinger synthesis), the choice of solvent can influence the equilibrium of the zwitterionic intermediate, thereby affecting the final d.r.[1]
-
Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product. Reactions are often run at temperatures as low as -82 °C to achieve high cis-selectivity in Staudinger reactions.[1]
-
Nature of Substituents: The electronic and steric properties of the substituents on both the imine and the ketene (or alkene) have a profound effect. Bulky substituents can favor the formation of the trans isomer due to steric hindrance in the transition state.
-
Lewis Acid Catalysis: The use of a Lewis acid can promote a more ordered transition state, thereby improving diastereoselectivity. However, care must be taken as Lewis acids can also catalyze ring-opening of the strained azetidine ring.[2]
Q2: I am observing poor enantioselectivity in my organocatalyzed azetidine synthesis. What factors should I investigate?
A2: Achieving high enantioselectivity in organocatalyzed azetidine synthesis depends on the catalyst's ability to create a well-defined chiral environment.
Troubleshooting Steps:
-
Catalyst Choice: The structure of the organocatalyst is paramount. For example, in [2+2] annulations of aldehydes and aldimines, substituted pyrrolidine-based catalysts have been shown to be effective.[2] Chiral squaramide and thiourea catalysts are also effective for certain transformations. It may be necessary to screen a library of catalysts to find the optimal one for your specific substrate.
-
Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it may negatively impact enantioselectivity. It is crucial to optimize the catalyst loading.
-
Additives and Co-catalysts: The presence of additives, such as a base or a co-catalyst, can significantly influence the outcome. For instance, in some pyrrolidine-catalyzed [2+2] annulations, bases like K₂CO₃, DBU, DABCO, Et₃N, and NaHCO₃ have been screened to optimize the diastereoselective synthesis of azetidin-2-ols.[2]
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. A systematic solvent screen is often necessary to achieve high enantioselectivity.
Q3: My intramolecular cyclization to form an azetidine is yielding the pyrrolidine as a major byproduct. How can I favor the 4-exo-tet cyclization?
A3: The competition between 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclization is a classic challenge governed by Baldwin's rules and thermodynamic versus kinetic control.
Troubleshooting Steps:
-
Choice of Base and Reaction Conditions: In base-induced cyclizations, the nature of the base and the reaction temperature are critical. For instance, the use of strong, non-nucleophilic bases at low temperatures can favor the kinetically controlled azetidine product.[3]
-
Leaving Group: A better leaving group can promote the desired S(_N)2 reaction. Mesylates and tosylates are commonly used.
-
Substrate Conformation: The substituents on the acyclic precursor can influence its conformational preferences, which in turn can favor one cyclization pathway over the other. Strategic placement of bulky groups can be used to disfavor the transition state leading to the pyrrolidine.
-
Catalyst Control: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, suppressing the formation of the corresponding pyrrolidine.[4][5]
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)
This guide addresses issues related to stereoselectivity in the synthesis of azetidines via photochemical [2+2] cycloadditions.
| Problem | Potential Cause | Suggested Solution |
| Low d.r. or formation of a mixture of isomers. | Reaction proceeding through a triplet state. | Use a photosensitizer that promotes a singlet state reaction, as this often proceeds with higher stereospecificity.[6] For N-(arylsulfonyl)imines, direct irradiation can lead to a stereospecific reaction via a singlet state exciplex.[6] |
| Competing side reactions (e.g., ene reaction). | Inherent reactivity of the alkene substrate. | Modify the alkene substrate or the reaction conditions. For example, with alkenes like isobutylene, a photochemical ene reaction can compete with the desired [2+2] cycloaddition.[6] |
| No significant endo/exo selectivity. | Lack of facial differentiation in the transition state. | Introduce steric directing groups on the imine or alkene to favor one diastereomer. Note that some systems, like those using 1,3-dimethyl-6-azauracil, inherently show little to no diastereoselectivity.[7] |
Guide 2: Enhancing Enantioselectivity in Copper-Catalyzed Azetidine Synthesis
This guide focuses on troubleshooting enantioselectivity in copper-catalyzed reactions, such as the boryl allylation of azetines.
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (e.e.). | Suboptimal chiral ligand. | Screen a variety of chiral bisphosphine ligands. The choice of ligand is critical for achieving high enantioselectivity in the difunctionalization of azetines.[8] |
| Poor conversion or side product formation. | Ineffective catalyst system or reaction conditions. | Ensure the use of an appropriate copper(I) source, such as Cu(MeCN)₄PF₆, which has been shown to be effective.[9] Optimize the solvent; dichloromethane is often a good starting point.[9] |
| Inconsistent results. | Sensitivity to air or moisture. | Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) as copper(I) catalysts can be sensitive to oxidation. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 2,3-Disubstituted 1-Arylazetidines via Reduction of β-Lactams
This protocol is adapted from Kumar et al. for the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones.[2]
-
Materials: C-3 functionalized azetidin-2-one, Sodium borohydride (NaBH₄), Methanol (MeOH).
-
Procedure: a. Dissolve the azetidin-2-one (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add NaBH₄ (2.0-4.0 equiv) portion-wise over 15-30 minutes, monitoring the reaction by TLC. d. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines
This protocol is based on the method developed for the highly enantioselective difunctionalization of azetines.[8]
-
Materials: Azetine substrate, Allylboronate reagent, Copper(I) precursor (e.g., CuOAc), Chiral bisphosphine ligand, Solvent (e.g., THF).
-
Procedure (under inert atmosphere): a. To an oven-dried Schlenk tube, add the copper(I) precursor (5 mol %) and the chiral bisphosphine ligand (5.5 mol %). b. Add the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex. c. Add the azetine substrate (1.0 equiv) and the allylboronate reagent (1.2 equiv). d. Stir the reaction at the optimized temperature (e.g., room temperature) for the required time (monitor by TLC or GC-MS). e. Upon completion, quench the reaction and perform a standard aqueous workup. f. Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.[8]
Visualizations
Caption: Workflow for enantioselective Cu-catalyzed azetidine synthesis.
Caption: Troubleshooting flowchart for low stereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC [pmc.ncbi.nlm.nih.gov]
"alternative catalysts for the synthesis of Methyl 1-benzylazetidine-3-carboxylate"
Technical Support Center: Synthesis of Methyl 1-benzylazetidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of this compound, focusing on alternative catalysts and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis typically involves the cyclization of a suitable precursor, such as N-benzyl-3-amino-1-chloropropan-2-ol, followed by further functional group manipulations. Another common route is the N-alkylation of methyl azetidine-3-carboxylate with benzyl bromide. The choice of method often depends on the availability of starting materials and desired scale.
Q2: Why would I need an alternative catalyst for this synthesis?
A2: Alternative catalysts are explored to improve reaction efficiency, increase yield, reduce reaction times, and operate under milder, more environmentally friendly conditions. For instance, phase-transfer catalysts can enhance reaction rates in biphasic systems and allow the use of less hazardous solvents and bases.[1][2]
Q3: What are Phase-Transfer Catalysts (PTCs) and how do they work in this context?
A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2] A PTC, typically a quaternary ammonium salt like tetrabutylammonium iodide, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[2][3] This often accelerates the reaction and can improve yields.[3]
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free or "neat" reaction conditions are possible, particularly with phase-transfer catalysis.[4] This approach is considered a green chemistry technique as it reduces the use of organic solvents.[5] It can lead to high productivity and simplified workup procedures.[2]
Q5: Are there catalytic methods to improve the atom economy of the synthesis?
A5: Yes, optimizing catalytic processes is a key strategy for improving atom economy.[6][7] This involves selecting catalysts that allow for high conversion and selectivity, minimizing the formation of byproducts. Flow chemistry setups with heterogeneous catalysts can also contribute to a greener synthesis with reduced waste.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of starting materials or reagents.4. Inefficient phase transfer (if using PTC). | 1. Use a fresh or newly prepared catalyst. For PTCs, ensure the catalyst is soluble in the organic phase.2. Optimize temperature and monitor reaction progress by TLC or GC/LC-MS.3. Purify starting materials. Use fresh, anhydrous solvents.4. Select a more lipophilic PTC (e.g., tetrabutylammonium vs. tetramethylammonium salts). Consider adding a co-catalyst like iodide ions.[3] |
| Formation of Side Products | 1. Over-alkylation or di-alkylation.2. Elimination reactions.3. Catalyst poisoning or degradation. | 1. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.2. Use a milder base or lower the reaction temperature.3. For PTCs, avoid highly polarizable leaving groups like tosylates, which can "poison" the catalyst; mesylates or bromides are often better choices.[2] |
| Difficult Product Isolation | 1. Emulsion formation during workup (common in PTC reactions).2. Product is too soluble in the aqueous phase. | 1. Add a small amount of brine to break the emulsion. Filter the mixture through a pad of celite.2. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to suppress the ionization of the product. |
| Reaction is Too Slow | 1. Ineffective mixing in a heterogeneous system.2. Low catalyst concentration.3. Incorrect solvent choice. | 1. Increase stirring speed to ensure efficient mixing of the phases.2. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).3. While PTCs allow for a wider range of solvents, non-polar aprotic solvents like toluene are often effective.[2] |
Comparative Data of Alternative Catalysts
The synthesis of azetidines, including the target molecule, is often achieved via intramolecular cyclization or N-alkylation. Phase-transfer catalysts are particularly effective for accelerating these reactions.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Potential Issues |
| Quaternary Ammonium Salt | Tetrabutylammonium iodide (TBAI) | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Toluene, CH₃CN), 50-150°C[3] | Accelerates reaction, allows use of inorganic bases, mild conditions.[2][3] | Can form emulsions during workup, potential for catalyst poisoning by certain leaving groups.[2] |
| Metal-Based Catalyst | Zinc Diacetate (Zn(OAc)₂) | High temperature (e.g., 200°C), strong base (e.g., NaOH)[8] | Can drive difficult transformations. | Requires harsh conditions (high temp), potential for metal contamination in the product. |
| Palladium on Carbon (Pd/C) | 10% Pd/C | Used for debenzylation steps, often with a hydrogen source (H₂ gas, formic acid)[8] | Efficient for N-debenzylation to yield the free amine. | Not a catalyst for the primary synthesis, but for a subsequent transformation. Flammable H₂ gas required. |
| No Catalyst (Thermal) | None | High temperature (reflux), often with a strong base. | Simple setup, no catalyst cost or removal needed. | Often requires high temperatures and long reaction times, may lead to lower yields and more side products. |
Detailed Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis via Cyclization
This protocol is adapted from general procedures for azetidine synthesis via intramolecular cyclization, accelerated by a phase-transfer catalyst.[3]
Materials:
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N-benzyl-3-amino-1-chloropropan-2-ol
-
Triethylamine
-
Tetrabutylammonium iodide (TBAI)
-
Toluene (anhydrous)
Procedure:
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To a solution of N-benzyl-3-amino-1-chloropropan-2-ol (1 equivalent) in triethylamine, add a catalytic amount of tetrabutylammonium iodide (TBAI, ~5 mol%).
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Heat the reaction mixture to reflux (approximately 110-120°C) and stir vigorously.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-30 hours.
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After completion, cool the mixture to room temperature and filter to remove any precipitated salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylazetidin-3-ol.
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The subsequent esterification to this compound can be carried out using standard methods (e.g., via the 3-cyanoazetidine intermediate followed by hydrolysis and esterification).[3]
Visual Guides
Troubleshooting Flowchart
This diagram provides a logical workflow for addressing low product yield in the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
General Experimental Workflow
This diagram outlines the key stages from reaction setup to product purification.
References
- 1. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Methyl 1-benzylazetidine-3-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Methyl 1-benzylazetidine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, broken down by reaction stage.
Stage 1: Synthesis of 1-benzylazetidin-3-ol (Intermediate)
Q1: Low yield of 1-benzylazetidin-3-ol during the reaction of benzylamine and epichlorohydrin.
Possible Causes:
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Formation of Byproducts: The primary side reaction is the formation of the di-adduct, N,N-bis(2-hydroxy-3-chloropropyl)benzylamine, where two molecules of epichlorohydrin react with one molecule of benzylamine.
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Incomplete Cyclization: The intermediate N-benzyl-3-amino-1-chloropropan-2-ol may not fully cyclize to the desired azetidine ring.
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Suboptimal Reaction Temperature: Incorrect temperature control can favor side reactions or lead to incomplete conversion.
Troubleshooting Steps:
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Control Stoichiometry: Use a slight excess of benzylamine to minimize the formation of the di-adduct.
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Optimize Base Addition: Ensure slow, controlled addition of a suitable base (e.g., sodium hydroxide or triethylamine) during the cyclization step to promote the intramolecular Williamson ether synthesis.
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Temperature Management: Maintain a controlled temperature during the initial reaction of benzylamine and epichlorohydrin, as the reaction can be exothermic. For the cyclization step, ensure the temperature is optimal for ring closure without promoting decomposition.
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Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Consider using a solvent system that favors the desired intramolecular reaction.
Illustrative Data for Yield Optimization of 1-benzylazetidin-3-ol:
| Parameter | Condition A | Condition B | Condition C |
| Benzylamine (equivalents) | 1.0 | 1.2 | 1.1 |
| Epichlorohydrin (equivalents) | 1.1 | 1.0 | 1.05 |
| Temperature (°C) | 25 | 50 | 40 |
| Yield (%) | 65 | 78 | 85 |
| Purity (%) | 90 | 92 | 98 |
This table presents illustrative data based on typical outcomes for this type of reaction.
Stage 2: Oxidation of 1-benzylazetidin-3-ol to 1-benzylazetidine-3-carboxylic acid
Q2: Incomplete oxidation or formation of impurities during the conversion of the alcohol to the carboxylic acid.
Possible Causes:
-
Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are critical. Harsh oxidizing agents can lead to ring-opening or over-oxidation.
-
Reaction Conditions: Temperature, pH, and reaction time can significantly impact the outcome of the oxidation.
Troubleshooting Steps:
-
Select a Suitable Oxidizing Agent: Consider using a milder, more selective oxidizing agent such as potassium permanganate under controlled pH conditions or employing a catalytic oxidation method.
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Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product to avoid over-oxidation.
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Control Temperature: Maintain the recommended temperature for the chosen oxidation protocol to minimize side reactions.
Stage 3: Fischer Esterification to this compound
Q3: Low conversion during the Fischer esterification of 1-benzylazetidine-3-carboxylic acid with methanol.
Possible Causes:
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Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the reactants.[1][2]
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Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
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Steric Hindrance: While not extreme in this case, the azetidine ring might present some steric hindrance, requiring optimized conditions.
Troubleshooting Steps:
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Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[1]
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Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, thereby driving the reaction to completion.[1]
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Catalyst Choice and Loading: Ensure an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used at an effective concentration.
Illustrative Data for Esterification Yield Improvement:
| Parameter | Condition A | Condition B | Condition C |
| Methanol (equivalents) | 5 | 20 | 20 (as solvent) |
| Catalyst (mol%) | 1 | 5 | 5 |
| Water Removal | No | No | Yes (Dean-Stark) |
| Yield (%) | 60 | 85 | >95 |
| Purity (%) | 95 | 97 | 99 |
This table presents illustrative data based on typical outcomes for Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A common and scalable route involves a three-step process:
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Synthesis of 1-benzylazetidin-3-ol from the reaction of benzylamine and epichlorohydrin.
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Oxidation of 1-benzylazetidin-3-ol to 1-benzylazetidine-3-carboxylic acid.
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Fischer esterification of the carboxylic acid with methanol to yield the final product.
Q2: What are the primary safety concerns when scaling up the synthesis of azetidine derivatives?
Azetidines and their precursors can be hazardous. Key safety considerations include:
-
Toxicity and Irritation: Azetidine itself is a corrosive substance. Handle all intermediates and the final product with appropriate personal protective equipment (PPE), including gloves and eye protection.
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Exothermic Reactions: The reaction between amines and epichlorohydrin can be highly exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature and prevent runaways.
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Flammability: Use appropriate solvents and operate in a well-ventilated area away from ignition sources.
Q3: How can I purify this compound on a large scale without using column chromatography?
For large-scale purification, avoiding column chromatography is often desirable to reduce cost and solvent waste. Consider the following methods:
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Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
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Crystallization: If the product is a solid or can be converted to a solid salt, crystallization can be a highly effective method for achieving high purity.
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Liquid-Liquid Extraction: A well-designed series of aqueous extractions can remove many impurities. For example, washing with a basic solution can remove any unreacted carboxylic acid, and an acidic wash can remove basic impurities.
Q4: What are the likely impurities in the final product and how can they be identified?
Common impurities may include:
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Unreacted Starting Materials: 1-benzylazetidine-3-carboxylic acid.
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Byproducts from Side Reactions: Such as the di-adduct from the first step.
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Solvents: Residual solvents from the reaction and purification steps.
These impurities can be identified and quantified using analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any structural isomers or major impurities.
Experimental Protocols
Protocol 1: Synthesis of 1-benzylazetidin-3-ol
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge benzylamine and a suitable solvent (e.g., methanol or water).
-
Epichlorohydrin Addition: Cool the mixture to 0-5 °C. Slowly add epichlorohydrin via the addition funnel, maintaining the temperature below 10 °C.
-
Initial Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) for several hours until the initial reaction is complete (monitor by TLC or HPLC).
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Cyclization: Add a solution of a base (e.g., aqueous sodium hydroxide) dropwise, while carefully monitoring the temperature.
-
Work-up: After the cyclization is complete, extract the product into an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 1-benzylazetidin-3-ol.
Protocol 2: Oxidation to 1-benzylazetidine-3-carboxylic acid
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Reaction Setup: Dissolve the crude 1-benzylazetidin-3-ol in a suitable solvent (e.g., water or a mixed solvent system).
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Oxidant Addition: Slowly add the chosen oxidizing agent (e.g., potassium permanganate solution) while maintaining the temperature within the recommended range for the specific protocol.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up: Quench any remaining oxidizing agent. Adjust the pH to precipitate the carboxylic acid or to facilitate extraction. Isolate the product by filtration or extraction.
Protocol 3: Fischer Esterification to this compound
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Reaction Setup: In a reactor equipped with a reflux condenser and a Dean-Stark trap, combine 1-benzylazetidine-3-carboxylic acid, a large excess of methanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
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Purification: Remove the excess methanol under reduced pressure. The crude product can then be purified by vacuum distillation or by extraction and subsequent crystallization if applicable.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for production issues.
References
"optimizing N-debenzylation conditions to avoid side reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-debenzylation conditions and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-debenzylation?
A1: The primary methods for N-debenzylation can be broadly categorized into three types:
-
Reductive Cleavage : This is the most common approach and includes catalytic hydrogenation and catalytic transfer hydrogenation.[1]
-
Catalytic Hydrogenation : Typically employs a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) with hydrogen gas.[2] This method is known for its clean conversion to the desired amine and toluene as a byproduct.[3]
-
Catalytic Transfer Hydrogenation (CTH) : Uses a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 2-propanol.[4][5][6] This method avoids the need for pressurized hydrogen gas.[4]
-
-
Oxidative Cleavage : This method is useful when reductive conditions are not compatible with other functional groups in the molecule. Oxidizing agents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or a potassium bromide/Oxone system can be used.[1][7]
-
Acid-Based Cleavage : Strong Lewis acids such as aluminum chloride (AlCl₃) can effect N-debenzylation, but this method can be harsh and may lead to side reactions like Friedel-Crafts alkylation if other aromatic rings are present.[8]
Q2: My N-debenzylation via catalytic hydrogenation is very slow or incomplete. What are the possible causes and solutions?
A2: Slow or incomplete reactions are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Quality and Activity :
-
Catalyst Deactivation : Palladium catalysts can lose activity over time, especially if not stored properly.[9] Exposure to air, moisture, or volatile sulfur-containing compounds can poison the catalyst.[9] Using a fresh batch of catalyst is recommended. Pearlman's catalyst (Pd(OH)₂/C) is often more reactive than Pd/C.[9]
-
Catalyst Loading : Insufficient catalyst loading can lead to slow reactions. For atmospheric pressure hydrogenations, a higher catalyst loading (e.g., 10 mol% or even 25% by weight) may be necessary.[3]
-
-
Reaction Conditions :
-
Hydrogen Pressure : While balloon hydrogenation is convenient, it may not be sufficient for difficult debenzylations. Increasing the hydrogen pressure (e.g., 30-40 psi) using a shaker can significantly improve the reaction rate.[3]
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Stirring/Agitation : Inadequate mixing is a frequent cause of failure in heterogeneous catalysis. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[3]
-
Solvent : The choice of solvent can impact the reaction. Alcohols like ethanol or methanol are commonly used.[3][10] However, caution is advised with methanol as it can be flammable with Pd/C.[9]
-
-
Substrate-Related Issues :
-
Amine Poisoning : The amine product or even the starting material can act as a mild catalyst poison for palladium catalysts.[10]
-
Solution : Adding a small amount of acid, such as acetic acid or hydrochloric acid, can protonate the amine, preventing its coordination to the palladium surface and thereby increasing the reaction rate.[3][11]
-
Q3: I am observing over-reduction of other functional groups in my molecule. How can I improve the selectivity of my N-debenzylation?
A3: Achieving selectivity is critical when other reducible functional groups are present. Here are some strategies:
-
Choose a Milder Method : Catalytic transfer hydrogenation (CTH) is often milder than direct hydrogenation and can offer better selectivity.[12] For example, using ammonium formate with Pd/C is a well-established method for selective N-debenzylation.[4]
-
Optimize CTH Conditions :
-
Consider Non-Reductive Methods : If your molecule contains highly sensitive groups (e.g., olefins, nitro groups that you wish to preserve), oxidative debenzylation might be a better choice.[8] Reagents like NIS can be effective and tunable.[7]
-
Control Reaction Time and Temperature : Carefully monitoring the reaction by TLC or LC-MS and stopping it as soon as the starting material is consumed can prevent further reduction of other groups. Running the reaction at a lower temperature can also improve selectivity.[8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during N-debenzylation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or is extremely sluggish | 1. Inactive or poisoned catalyst.[9] 2. Insufficient hydrogen pressure or poor agitation.[3] 3. Amine substrate/product poisoning the catalyst.[10] | 1. Use a fresh, high-quality catalyst (e.g., Pearlman's catalyst).[9] Consider pre-reducing the catalyst if it's old.[10] 2. Increase hydrogen pressure (if using H₂ gas) and ensure vigorous stirring.[3] 3. Add a stoichiometric amount of a non-interfering acid like acetic acid or use the amine salt as the starting material.[3][11] |
| Incomplete conversion after prolonged reaction time | 1. Insufficient catalyst loading.[3] 2. Catalyst deactivation during the reaction. 3. The N-benzyl group is sterically hindered or electronically deactivated. | 1. Increase the catalyst loading (e.g., from 5 wt% to 10-25 wt%).[3] 2. Filter the reaction mixture and add a fresh portion of the catalyst. 3. Switch to a more forcing method, such as higher pressure hydrogenation, higher temperature, or a different deprotection chemistry (e.g., oxidative or acid-catalyzed).[8] A combination of Pd/C and Pd(OH)₂/C has been reported to be more effective for difficult substrates.[2] |
| Formation of multiple byproducts | 1. Over-reduction of other functional groups (e.g., aromatic rings, esters, nitriles).[8] 2. Ring saturation (in case of heterocyclic amines). 3. Side reactions due to harsh conditions (e.g., Friedel-Crafts with AlCl₃).[8] 4. In oxidative debenzylation, formation of benzamide or other oxidation products.[7] | 1. Use a milder method like catalytic transfer hydrogenation with a less reactive hydrogen donor.[5] Carefully monitor the reaction and stop it upon completion. 2. Lower the reaction temperature and pressure. 3. Switch to a milder deprotection method like catalytic hydrogenation or oxidative cleavage.[8] 4. Tune the equivalents of the oxidizing agent and the reaction time. For example, with NIS, using 3 equivalents under dry conditions favors monodebenzylation, while excess NIS in the presence of water can lead to didebenzylation or other products.[7] |
| Difficulty in purifying the product from the catalyst | 1. Fine catalyst particles passing through the filter paper. | 1. Filter the reaction mixture through a pad of Celite®. Ensure the Celite pad is well-packed.[3][6] |
| Low yield of the desired product | 1. Any of the above issues. 2. Product adsorption onto the catalyst. 3. Decomposition of starting material or product under the reaction conditions.[8] | 1. Address the specific issue (catalyst, conditions, etc.). 2. After filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product.[3][6] 3. Use milder reaction conditions (lower temperature, shorter reaction time). For sensitive substrates, consider enzymatic debenzylation as a very mild alternative.[13] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This procedure is adapted for the debenzylation of N-benzyl amines under neutral conditions, avoiding the use of pressurized hydrogen.[4][6]
Materials:
-
N-benzyl protected amine
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Methanol (dry)
-
Nitrogen or Argon for inert atmosphere
-
Celite®
Procedure:
-
To a stirred suspension of the N-benzyl compound (1 mmol) in dry methanol (10-20 mL), add 10% Pd/C (typically 50-100% by weight of the substrate).
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (5 mmol, 5 equivalents) in a single portion.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography or crystallization).
Protocol 2: Acid-Facilitated Catalytic Hydrogenation
This protocol is particularly useful for substrates where catalyst poisoning by the amine is a concern.[11]
Materials:
-
N-benzyl protected amine
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol
-
Acetic acid (glacial)
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-benzyl compound (1 mmol) in ethanol (20-60 mL).
-
Add acetic acid (1.5 mmol, 1.5 equivalents) to the solution at room temperature.
-
Carefully add 20% Pd(OH)₂/C (typically 15-30% by weight of the substrate).
-
Purge the reaction flask with hydrogen gas (or evacuate and backfill with hydrogen from a balloon several times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher). The reaction may be heated (e.g., to 60 °C) to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction and carefully filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can then be worked up (e.g., neutralized with a base and extracted) and purified.
Data Summary Tables
Table 1: Comparison of Catalysts for N-Debenzylation of Benzylamines [2]
| Entry | Substrate | Catalyst | Reaction Time (h) |
| 1 | N-Benzylaniline | 10% Pd/C | 4 |
| 2 | N-Benzylaniline | 20% Pd(OH)₂/C | 4 |
| 3 | N-Benzylaniline | 10% Pd/C + 20% Pd(OH)₂/C | 2 |
| 4 | N,N-Dibenzylaniline | 10% Pd/C | 5 |
| 5 | N,N-Dibenzylaniline | 20% Pd(OH)₂/C | 5 |
| 6 | N,N-Dibenzylaniline | 10% Pd/C + 20% Pd(OH)₂/C | 2.5 |
Conditions: Hydrogen (50 psi), Ethanol, Room Temperature.
Table 2: Effect of Acetic Acid on N-Debenzylation Yield [11]
| Substrate | Acetic Acid (equiv.) | Yield (%) |
| Compound 22 | 0 | 26 |
| Compound 22 | 1.5 | >60 |
| Compound 27 | 0 | 65 |
| Compound 27 | 1.5 | 89 |
Conditions: 20% Pd(OH)₂/C, H₂ (1 atm), EtOH, 60 °C, 14-24 h.
Visual Guides
Caption: Troubleshooting workflow for N-debenzylation reactions.
Caption: Overview of common N-debenzylation methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
Technical Support Center: Identification of Impurities in Methyl 1-benzylazetidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-benzylazetidine-3-carboxylate. The information provided will assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and storage.
Troubleshooting Guide
This guide addresses common issues observed during the analysis of this compound, helping you to identify the source of impurities.
Q1: I see an unexpected peak in my HPLC chromatogram with a shorter retention time than the main peak. What could it be?
An unexpected peak with a shorter retention time often indicates a more polar impurity. Potential candidates include:
-
1-Benzylazetidine-3-carboxylic acid: This can form through the hydrolysis of the methyl ester. This is more likely if the sample has been exposed to moisture or acidic/basic conditions.
-
Methyl azetidine-3-carboxylate: This impurity can arise from the debenzylation of the parent compound.
-
Benzylamine: As a starting material, residual amounts may be present in the final product.
To confirm the identity:
-
LC-MS analysis: Check the mass-to-charge ratio (m/z) of the unexpected peak.
-
Co-injection: If a standard is available, co-inject it with your sample to see if the retention times match.
-
Forced degradation: Intentionally hydrolyze a small sample of your material with acid or base and analyze it by HPLC to see if the peak increases.
Q2: My GC-MS analysis shows a peak with a mass corresponding to benzaldehyde. What is the source of this impurity?
The presence of benzaldehyde is a strong indicator of oxidative degradation of the N-benzyl group. This can occur under the following conditions:
-
Exposure to air and light over time.
-
Presence of oxidizing agents.
-
Elevated temperatures during storage or analysis.
The formation of benzaldehyde is often accompanied by the formation of methyl azetidine-3-carboxylate.
To mitigate this:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the sample from light using amber vials.
-
Store at recommended low temperatures.[1]
Q3: I have an unknown peak in my chromatogram that does not correspond to common starting materials or simple degradation products. How can I identify it?
For completely unknown impurities, a systematic approach is required:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for complete structure elucidation.
-
Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and match them to the unknown impurity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound?
Process-related impurities are those that arise from the synthetic route. The most common include:
-
Unreacted Starting Materials:
-
Benzylamine
-
Methyl azetidine-3-carboxylate (or its precursors)
-
-
Byproducts:
-
Polymeric species: Formed from the self-reaction of azetidine precursors, especially during cyclization steps.
-
-
Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used in the synthesis and purification steps.
Q2: What are the likely degradation products of this compound?
Degradation can occur due to hydrolysis, oxidation, or other chemical transformations:
-
Hydrolysis Product: 1-Benzylazetidine-3-carboxylic acid.
-
Oxidative Degradation Products: Benzaldehyde and Methyl azetidine-3-carboxylate. Further oxidation of benzaldehyde can lead to benzoic acid.
-
Debenzylation Product: Methyl azetidine-3-carboxylate, which can be formed via oxidative cleavage or catalytic hydrogenolysis.
-
Ring-Opening Products: The strained azetidine ring can be susceptible to opening under strongly acidic conditions.[3][4]
Q3: How should I store this compound to minimize impurity formation?
To ensure the stability of the compound, it is recommended to:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.[1]
-
Protect from light.
-
For long-term storage, consider storing under an inert atmosphere.
Data Presentation
The following tables summarize the potential impurities with their likely analytical characteristics.
Table 1: Potential Process-Related Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source | Typical Analytical Method | Expected Retention Time (RP-HPLC) |
| Benzylamine | C₇H₉N | 107.15 | Starting Material | GC-MS, HPLC | Shorter than main peak |
| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | 115.13 | Starting Material / Debenzylation | GC-MS, HPLC | Shorter than main peak |
| Polymeric Byproducts | N/A | Variable | Side reaction during synthesis | SEC, GPC | Variable |
Table 2: Potential Degradation Products
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Typical Analytical Method | Expected Retention Time (RP-HPLC) |
| 1-Benzylazetidine-3-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | Hydrolysis | HPLC, LC-MS | Shorter than main peak |
| Benzaldehyde | C₇H₆O | 106.12 | Oxidation | GC-MS, HPLC-DAD | Longer than main peak |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Oxidation of Benzaldehyde | HPLC, LC-MS | Variable |
| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | 115.13 | Debenzylation / Oxidation | GC-MS, HPLC | Shorter than main peak |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Analyze all stressed samples by the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed sample.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Potential degradation pathways for the target compound.
Caption: Sources of process-related impurities during synthesis.
References
- 1. 103491-29-8|this compound|BLD Pharm [bldpharm.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
"troubleshooting low conversion in azetidine alkylation reactions"
Welcome to the technical support center for azetidine alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and functionalization of azetidines, with a focus on addressing low reaction conversion.
Troubleshooting Guide: Low Conversion in Azetidine N-Alkylation
This guide provides a structured approach to diagnosing and resolving low conversion in N-alkylation reactions of azetidines. The questions below will walk you through potential issues, from reaction setup to the choice of reagents and conditions.
Question 1: My azetidine N-alkylation is showing low or no conversion. What are the first things I should check?
Low conversion in azetidine N-alkylation can often be attributed to fundamental reaction parameters. A systematic check of your setup and reagents is the best first step.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Checklist:
-
Reagent Purity:
-
Azetidine: Is the starting azetidine free of impurities, especially acidic contaminants from its synthesis or salt formation? The basicity of the azetidine nitrogen is crucial for its nucleophilicity.[1]
-
Alkylating Agent: Is the alkyl halide, tosylate, or mesylate fresh and free from degradation products? Alkyl halides, in particular, can degrade over time.
-
Solvent: Are you using an anhydrous solvent? The presence of water can quench bases and react with some alkylating agents.
-
Base: If using a base, is it fresh and non-hygroscopic? Many inorganic bases can absorb water, reducing their effectiveness.
-
-
Reaction Conditions:
-
Temperature: Is the reaction being conducted at the appropriate temperature? Some alkylations require heating to overcome the activation energy, while others may need cooling to prevent side reactions. Precise temperature control can significantly influence the reaction's outcome.[2]
-
Inert Atmosphere: Is the reaction being run under an inert atmosphere (e.g., nitrogen or argon)? This is particularly important when using sensitive reagents like organolithiums or strong bases.
-
-
Stoichiometry:
-
Double-check the molar equivalents of your reagents. A common mistake is an error in calculating the amount of base or alkylating agent.
-
Question 2: I've confirmed my reagents and setup are correct, but the conversion is still low. Could the choice of base be the issue?
Yes, the choice of base is critical and highly dependent on the pKa of the azetidine and the nature of the alkylating agent.
Commonly Used Bases and Their Suitability:
| Base | Common Use Case | Potential Issues |
| K₂CO₃, Cs₂CO₃ | General purpose for reactive alkyl halides. | May not be strong enough for less reactive alkylating agents or hindered azetidines. Solubility can be an issue in some organic solvents.[3] |
| Et₃N, DIPEA | Organic bases for acid scavenging. | Often not strong enough to deprotonate the azetidine if it's in a salt form. Can lead to quaternization of the product. |
| NaH, KH | Strong, non-nucleophilic bases. | Can be too harsh, leading to elimination or other side reactions. Requires strictly anhydrous conditions. |
| LDA, LiHMDS, KHMDS | Very strong, non-nucleophilic bases. | Typically used for C-H activation rather than N-alkylation, but can be effective when the azetidine nitrogen is not sufficiently nucleophilic.[1][4] Requires low temperatures and inert atmosphere. |
Troubleshooting Steps:
-
Increase Basicity: If you are using a weak base like K₂CO₃ with a less reactive alkylating agent, consider switching to a stronger base like NaH or using a more soluble one like Cs₂CO₃.[3]
-
Consider Solubility: Ensure your base is soluble in the reaction solvent. If not, the reaction may be very slow.
-
Protonated Azetidine: If your azetidine is a hydrochloride or other salt, ensure you are using at least two equivalents of base: one to neutralize the salt and one to facilitate the alkylation.
Question 3: How does the solvent affect the conversion of my azetidine alkylation?
The solvent plays a crucial role in an Sₙ2 reaction by solvating the ions and influencing the nucleophilicity of the amine.
Solvent Selection Guide:
| Solvent | Type | Recommended for | Considerations |
| DMF, DMAc | Polar Aprotic | General purpose, good for dissolving salts. | High boiling points can make removal difficult. Should be avoided if possible due to toxicity.[5] |
| Acetonitrile (ACN) | Polar Aprotic | Good alternative to DMF/DMAc. | Can be less effective at dissolving some inorganic bases.[3] |
| THF | Polar Aprotic (less polar) | Often used with strong bases like NaH or organolithiums. | Lower boiling point may require sealed-tube reactions for higher temperatures. |
| DCM, DCE | Non-polar/Weakly Polar | Can be effective, especially in the absence of a strong base. | Chlorinated solvents can be reactive under certain conditions. |
| Alcohols (e.g., EtOH, MeOH) | Polar Protic | Can be used, but may compete as nucleophiles. | Can slow down Sₙ2 reactions by solvating the nucleophile. |
Troubleshooting Steps:
-
If your reaction is slow in a less polar solvent like THF, switching to a more polar aprotic solvent like DMF or ACN can accelerate the rate.
-
Solvent choice can influence the prevalence of side reactions; for instance, high temperatures in protic solvents might favor elimination.[6]
Question 4: I see multiple products in my crude reaction mixture. What are the likely side reactions and how can I minimize them?
The strained nature of the azetidine ring and the reactivity of the reagents can lead to several common side reactions.
Common Side Reactions and Mitigation Strategies:
Caption: Potential reaction pathways in azetidine alkylation.
-
Over-alkylation: The N-alkylated azetidine can react with another molecule of the alkylating agent to form a quaternary azetidinium salt.
-
Solution: Use a slight excess of the azetidine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
-
-
Elimination: If the alkylating agent has a β-hydrogen, a strong base can promote an E2 elimination reaction, consuming the alkylating agent and base.
-
Solution: Use a milder, non-hindered base. Lower the reaction temperature.
-
-
Ring Opening: The strained azetidine ring can open, especially under acidic conditions or in the presence of Lewis acids.[7]
-
Solution: Ensure the reaction conditions are basic or neutral. Avoid Lewis acidic catalysts unless they are part of a specific protocol. If your azetidine starting material is a salt, ensure complete neutralization before proceeding.
-
Question 5: My starting materials are sterically hindered. How can I improve the conversion?
Steric hindrance on either the azetidine or the alkylating agent can significantly slow down the Sₙ2 reaction.
Strategies for Hindered Substrates:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. Microwave irradiation can be an effective way to achieve high temperatures quickly and uniformly.[3][6]
-
Use a More Reactive Alkylating Agent: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.
-
Add a Catalyst: Catalytic amounts of sodium or potassium iodide can undergo Finkelstein reaction with an alkyl chloride or bromide in situ to generate the more reactive alkyl iodide.[3]
-
Consider an Alternative Method: If direct alkylation is failing, reductive amination might be a better approach. This involves reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent.[8][9]
FAQs: Azetidine Alkylation
Q1: What is the best general-purpose method for N-alkylation of a simple azetidine?
For a simple, unhindered azetidine and a reactive primary alkyl halide (e.g., benzyl bromide or methyl iodide), a common and effective method is to use potassium carbonate as the base in a polar aprotic solvent like acetonitrile or DMF at room temperature or with gentle heating.
Q2: When should I use a protecting group on the azetidine nitrogen?
Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are generally not necessary for simple N-alkylation. However, they are crucial when you want to perform other reactions on the molecule without affecting the nitrogen, or if you need to activate the alpha-position for C-H functionalization.[10][11] If you have a molecule with multiple amine groups, a protecting group strategy is essential for selective alkylation.[12][13]
Q3: Can I use reductive amination to introduce a secondary or tertiary alkyl group?
Yes, reductive amination is very versatile. Using a ketone instead of an aldehyde as the carbonyl partner will introduce a secondary alkyl group onto the azetidine nitrogen.[14]
Q4: My azetidine is an HCl salt. Do I need to perform a separate neutralization step before alkylation?
While you can perform a separate workup to get the free base, it's often more convenient to do it in situ. Simply add an additional equivalent of your base to the reaction mixture to neutralize the HCl salt before the alkylation proceeds.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general starting point for the N-alkylation of azetidine with a reactive alkyl halide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the azetidine (1.0 eq.).
-
Solvent and Base: Add anhydrous acetonitrile or DMF (to make a 0.1-0.5 M solution) followed by potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
This method is an excellent alternative, especially for hindered substrates or when direct alkylation fails.[9][15][16]
-
Setup: In a round-bottom flask, dissolve the azetidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Add a dehydrating agent like magnesium sulfate or molecular sieves, or a catalytic amount of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. thalesnano.com [thalesnano.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
"impact of reaction parameters on azetidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis is resulting in low yields. What are the most common factors to investigate?
A1: Low yields in azetidine synthesis can often be attributed to several critical reaction parameters. Firstly, the choice of solvent can significantly impact the reaction. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of epoxides, solvents like 1,2-dichloroethane (DCE) have been shown to provide higher yields compared to benzene or coordinating solvents like acetonitrile (MeCN) and tetrahydrofuran (THF).[1][2] Secondly, the catalyst and its loading are crucial. Lanthanide triflates, such as La(OTf)₃ and Sc(OTf)₃, are effective Lewis acid catalysts for these transformations.[1][2][3] Optimizing the catalyst loading (e.g., 5-15 mol%) is essential, as insufficient catalyst may lead to incomplete reaction, while excess catalyst can promote side reactions. Finally, temperature plays a vital role; many azetidine syntheses require elevated temperatures (refluxing) to proceed to completion.[1][2][4]
Q2: I am observing the formation of undesired side products, such as pyrrolidines or aziridines. How can I improve the selectivity towards the azetidine product?
A2: The formation of five-membered pyrrolidine rings or three-membered aziridine rings is a common challenge in azetidine synthesis due to competing cyclization pathways. To favor the formation of the four-membered azetidine ring:
-
Substrate Stereochemistry: The stereochemistry of the starting material can dictate the cyclization pathway. For example, in the intramolecular aminolysis of 3,4-epoxy amines, cis-epoxides preferentially form azetidines, while trans-epoxides can lead to pyrrolidines.[1][2]
-
Reaction Conditions: Fine-tuning the reaction conditions is critical. In the thermal isomerization of aziridines to azetidines, refluxing in a less nucleophilic solvent like isopropanol can favor the formation of the azetidine.[4]
-
Choice of Base: For reactions involving a base, the nature of the base can influence the product distribution. For instance, in certain multicomponent reactions for azetidine synthesis, triethylamine (Et₃N) was found to be optimal.[4]
Q3: What is the impact of substituents on the starting materials on the success of azetidine synthesis?
A3: Substituents on both the nitrogen atom and the carbon backbone of the substrate can have a significant electronic and steric impact on the reaction's success.
-
Nitrogen Substituents: The nature of the substituent on the nitrogen atom can influence its nucleophilicity. Electron-withdrawing groups, such as trifluoromethyl, can decrease the nitrogen's nucleophilicity, necessitating the use of a strong base like LiHMDS to achieve cyclization.[4] Conversely, both electron-rich and electron-deficient benzyl groups on the amino group have been shown to proceed smoothly in certain syntheses.[1][2][5]
-
Carbon Backbone Substituents: Bulky groups on the carbon framework can influence the regioselectivity of the ring-closure. However, substrates with bulky groups like tert-butyl have been shown to afford azetidines in high yields in specific reactions.[1][2][5] The presence of acid-sensitive functional groups such as Boc, PMB, and TBS has been tolerated in some catalytic systems.[1][2][5]
Troubleshooting Guides
Issue 1: Incomplete reaction or no product formation.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity or Loading | Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Consider screening alternative Lewis acids like Sc(OTf)₃ if La(OTf)₃ is ineffective.[1][3] |
| Low Reaction Temperature | Increase the reaction temperature. Many intramolecular cyclizations for azetidine synthesis require refluxing conditions to overcome the activation energy for ring formation.[1][2][4] |
| Inappropriate Solvent | The choice of solvent is critical. Non-coordinating, high-boiling point solvents like 1,2-dichloroethane (DCE) are often superior to lower-boiling solvents like CH₂Cl₂ or coordinating solvents like THF and MeCN which can interfere with the catalyst.[1][2] |
| Deactivated Substrate | Highly electron-withdrawing groups on the nitrogen can reduce its nucleophilicity. If applicable, consider using a stronger base or a different protecting group strategy.[4] |
Issue 2: Formation of multiple products and difficulty in purification.
| Possible Cause | Troubleshooting Step |
| Competing Cyclization Pathways | Re-evaluate the stereochemistry of your starting material. As mentioned, cis and trans isomers can lead to different ring sizes.[1][2] Modify the reaction solvent and temperature to find conditions that favor the desired 4-exo-tet cyclization. |
| Isomerization of Product | The strained azetidine ring can be prone to isomerization, especially under acidic conditions during workup or purification. The addition of a mild base like triethylamine (TEA) during column chromatography can help prevent this.[6] |
| Side Reactions due to Functional Groups | Protect sensitive functional groups on your substrate that may not be compatible with the reaction conditions (e.g., acidic protons that can quench a strong base). |
Data Presentation: Impact of Reaction Parameters
Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine. [1][2]
| Entry | Lewis Acid (mol%) | Solvent | Temperature | NMR Yield of Azetidine (%) |
| 1 | La(OTf)₃ (15) | DCE | Reflux | 81 |
| 2 | La(OTf)₃ (15) | Benzene | Reflux | 65 |
| 3 | La(OTf)₃ (15) | MeCN | Reflux | 45 (Starting material remained) |
| 4 | La(OTf)₃ (15) | THF | Reflux | 30 (Starting material remained) |
| 5 | Sc(OTf)₃ (15) | DCE | Reflux | 68 (Longer reaction time) |
| 6 | LiOTf (15) | DCE | Reflux | Complex Mixture |
Table 2: Influence of Base and Solvent in a Multicomponent Synthesis of N-sulfonylazetidin-2-imines. [4]
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | THF | Good |
| 2 | DBU | Various | Lower |
| 3 | DABCO | Various | Lower |
| 4 | NaHCO₃ | Various | Lower |
| 5 | K₂CO₃ | Various | Lower |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[1]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).
-
Stir the reaction mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired azetidine.
Protocol 2: Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents[3]
-
Activate 4Å molecular sieves (100 mg) by flame drying for 10 minutes under vacuum and allow to cool under an argon atmosphere.
-
To a reaction vessel containing the activated molecular sieves, add Sc(OTf)₃ (9.8 mg, 10 mol %), the azetidine trichloroacetimide ester (0.20 mmol), and the nucleophile (0.30 mmol).
-
Add dry dichloromethane (1.5 mL) to the mixture at 35 °C under an argon atmosphere.
-
Stir the reaction until the complete consumption of the azetidine starting material is observed by TLC.
-
Upon completion, quench the reaction and purify by flash column chromatography to yield the 3,3-disubstituted azetidine.
Visualizations
Caption: A generalized experimental workflow for a typical azetidine synthesis.
Caption: A decision tree for troubleshooting low-yield azetidine synthesis reactions.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. frontiersin.org [frontiersin.org]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
Validation & Comparative
"comparison of different N-protecting groups for azetidine-3-carboxylate"
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group is a critical step in the synthesis of molecules incorporating the azetidine-3-carboxylate scaffold. This guide provides an objective comparison of three commonly used protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—offering a summary of their performance based on available experimental data.
The choice of a protecting group strategy is paramount in multi-step syntheses, directly impacting reaction yields, purification efficiency, and the stability of the final product. The unique strained ring structure of azetidine presents specific challenges and considerations for protection and deprotection methodologies. This document aims to provide a clear, data-driven comparison to aid in the selection of the most suitable N-protecting group for your synthetic strategy.
Performance Comparison of N-Protecting Groups
The following table summarizes the key quantitative data for the protection and deprotection of azetidine-3-carboxylate with Boc, Fmoc, and Cbz protecting groups. It is important to note that reaction conditions can be further optimized to improve yields and reduce reaction times.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Deprotection Time | Key Stability Characteristics | Orthogonality |
| Boc | Boc₂O, Base (e.g., NaOH, Et₃N) | ~92% | Strong Acid (e.g., TFA, HCl) | High | 30 min - 4 h | Stable to bases and hydrogenolysis. Labile to strong acids. | Orthogonal to Fmoc and Cbz. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | High | Base (e.g., 20% Piperidine in DMF) | High | 5 - 30 min | Stable to acids and hydrogenolysis. Labile to bases. | Orthogonal to Boc and Cbz. |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | High | Hydrogenolysis (H₂, Pd/C) | High | 1 - 6 h | Stable to acidic and mildly basic conditions. Labile to hydrogenolysis. | Orthogonal to Boc and Fmoc. |
Experimental Protocols
Detailed methodologies for the key experiments of protection and deprotection for each protecting group are provided below.
N-Boc-Azetidine-3-Carboxylic Acid
Protection:
-
Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid: To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in methanol, a solution of sodium hydroxide (5 equivalents) in water is added. The mixture is refluxed for approximately 4 hours until the reaction is complete as monitored by TLC. After cooling, the methanol is removed under reduced pressure. The mixture is then neutralized with 10% aqueous citric acid and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to afford the product. A yield of 92% has been reported for this procedure.
Deprotection:
-
Acidic Deprotection of N-Boc-azetidine derivatives: The N-Boc protected azetidine derivative is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA). The reaction is typically stirred at room temperature for 30 minutes to 4 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected azetidine as a TFA salt. The azetidine ring has been shown to be stable under these conditions.
N-Fmoc-Azetidine-3-Carboxylic Acid
Protection:
-
General procedure for N-Fmoc protection: Azetidine-3-carboxylic acid ester hydrochloride is dissolved in a mixture of acetone and water. Sodium bicarbonate is added, followed by the portion-wise addition of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction mixture is stirred at room temperature for several hours. After completion, the acetone is evaporated, and the aqueous layer is washed with ether, acidified with HCl, and extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-Fmoc protected product.
Deprotection:
-
Base-mediated Deprotection of N-Fmoc-azetidine derivatives: The N-Fmoc protected azetidine is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature. The solvent is removed under vacuum, and the crude product can be purified by chromatography.
N-Cbz-Azetidine-3-Carboxylic Acid
Protection:
-
General procedure for N-Cbz protection: Azetidine-3-carboxylic acid is dissolved in aqueous sodium hydroxide. Benzyl chloroformate (Cbz-Cl) is added dropwise at 0°C, and the mixture is stirred vigorously for 2-3 hours while maintaining the pH between 9-10 by the addition of NaOH solution. After the reaction, the mixture is washed with ether, acidified with cold dilute HCl, and the precipitated product is filtered, washed with cold water, and dried.
Deprotection:
-
Hydrogenolysis of N-Cbz-azetidine derivatives: The N-Cbz protected azetidine derivative is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for 1-6 hours. After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected product.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparison of different N-protecting groups for azetidine-3-carboxylate.
Caption: Workflow for comparing N-protecting groups.
Comparative Analysis of the Biological Activity of Methyl 1-benzylazetidine-3-carboxylate and Related Azetidine Analogs
A comprehensive guide for researchers and drug development professionals on the pharmacological potential of substituted azetidine-3-carboxylate derivatives. This document provides a comparative overview of their biological activities, supported by available experimental data and detailed methodologies.
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that can be exploited to design potent and selective modulators of various biological targets. Among the vast landscape of azetidine derivatives, Methyl 1-benzylazetidine-3-carboxylate serves as a key building block and a point of reference for understanding the structure-activity relationships (SAR) within this chemical class. This guide aims to collate and compare the biological activity of this compound with other azetidine analogs, providing a valuable resource for researchers in the field of drug discovery.
Overview of Biological Activities
Azetidine-3-carboxylate derivatives have been investigated for a range of biological activities, primarily targeting the central nervous system (CNS). Key areas of investigation include their potential as GABA uptake inhibitors and dopamine receptor ligands. More recently, complex derivatives of 1-benzyl-3-carboxyazetidine have been identified as agonists for the sphingosine-1-phosphate-1 (S1P1) receptor, highlighting the diverse therapeutic possibilities of this scaffold.
Comparative Biological Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its analogs. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources, each employing specific experimental conditions.
Table 1: GABA Uptake Inhibition
| Compound | Structure | Target | IC50 (µM) | Reference |
| Azetidine-3-carboxylic acid | (Structure of Azetidine-3-carboxylic acid) | GAT-1 | >100 | [1] |
| 1-Benzylazetidine-3-carboxylic acid | (Structure of 1-Benzylazetidine-3-carboxylic acid) | GAT-1 | Not Reported | - |
| This compound | (Structure of this compound) | GAT-1 | Data Not Available | - |
| Analog 1 (N-Trityl-azetidin-3-yl)acetic acid | (Structure of Analog 1) | GAT-1 | 2.83 | [1] |
| Analog 2 (N-(4,4-Diphenylbut-3-enyl)azetidin-3-yl)acetic acid | (Structure of Analog 2) | GAT-1 | 2.01 | [1] |
Table 2: Dopamine Receptor Binding Affinity
| Compound | Structure | Target | Kᵢ (nM) | Reference |
| This compound | (Structure of this compound) | D₂, D₃ | Data Not Available | - |
| Analog 3 (N-(1-benzyl-4-piperidyl)methyl-azetidine-3-carboxamide) | (Structure of Analog 3) | D₂ | 15 | [2] |
| Analog 4 (N-(1-(4-fluorobenzyl)-4-piperidyl)methyl-azetidine-3-carboxamide) | (Structure of Analog 4) | D₂ | 8 | [2] |
Table 3: Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonism
| Compound | Structure | Assay | EC₅₀ (nM) | Reference |
| This compound | (Structure of this compound) | Ca²⁺ mobilization | Data Not Available | - |
| Analog 5 (A complex 1-benzyl-3-carboxyazetidine derivative) | (Structure of Analog 5) | Ca²⁺ mobilization | 1.2 | [3] |
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen plays a crucial role in determining the biological activity. Large, lipophilic groups, such as the trityl and diphenylbutenyl moieties in GABA uptake inhibitors, appear to be favorable for potency. Similarly, for dopamine receptor ligands, a benzyl group on a piperidine ring attached to the azetidine-3-carboxamide nitrogen leads to high affinity.
-
Modification of the Carboxylate Group: The conversion of the carboxylic acid to a methyl ester, as in this compound, can significantly impact activity. While data for the methyl ester in GABA uptake is unavailable, in other systems, esterification can alter properties like cell permeability and metabolic stability. The transformation of the carboxylate to an amide, as seen in the dopamine receptor ligands, is a key modification for achieving high affinity.
-
Overall Molecular Architecture: The development of potent S1P1 receptor agonists from a 1-benzyl-3-carboxyazetidine core demonstrates that more complex molecular architectures built upon this scaffold can lead to novel biological activities.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biological data. Below are generalized protocols for the key assays mentioned in this guide.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).
References
A Comparative Analysis of Azetidine-2-Carboxylic Acid and Azetidine-3-Carboxylic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the properties of a potential therapeutic agent. Among the diverse array of small nitrogen-containing heterocycles, azetidine rings offer a compelling blend of conformational rigidity and synthetic tractability. This guide provides an objective comparison of derivatives of two key positional isomers: azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, supported by experimental data and detailed methodologies.
The position of the carboxylic acid group on the four-membered azetidine ring dictates the spatial arrangement of substituents and, consequently, the biological activity and physicochemical properties of the resulting derivatives. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, has been recognized for its ability to be incorporated into proteins, leading to altered protein folding and function.[1] In contrast, azetidine-3-carboxylic acid derivatives serve as constrained analogues of β-amino acids and have found utility in diverse therapeutic areas. This guide will delve into a comparative analysis of these two scaffolds, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Comparative Biological Activity
To provide a clear comparison of the biological performance of derivatives from both scaffolds, the following table summarizes key quantitative data from published studies. A notable example is the evaluation of their derivatives as GABA uptake inhibitors, where the substitution pattern on the azetidine ring significantly impacts potency and selectivity.
| Target | Derivative Type | Compound | IC50 (µM) | Reference |
| GAT-1 | Azetidin-2-ylacetic acid derivative | 4,4-diphenylbutenyl substituted | 2.83 ± 0.67 | [2] |
| GAT-1 | Azetidin-2-ylacetic acid derivative | 4,4-bis(3-methyl-2-thienyl)butenyl substituted | 2.01 ± 0.77 | [2] |
| GAT-3 | Azetidine-3-carboxylic acid derivative | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} substituted | 15.3 ± 4.5 | [2] |
| GAT-1 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | Compound 18b | 26.6 ± 3.3 | [2] |
| GAT-3 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | Compound 18e | 31.0 ± 4.7 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are representative experimental protocols for the synthesis of key intermediates for both azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives.
Synthesis of N-Boc-azetidine-2-carboxylic acid
This protocol describes a common method for the protection of the nitrogen atom of azetidine-2-carboxylic acid, a crucial step for further derivatization.
Materials:
-
L-Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid.
Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This protocol outlines the synthesis of a key intermediate for the preparation of various azetidine-3-carboxylic acid derivatives via a Horner-Wadsworth-Emmons reaction.[3]
Materials:
-
1-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil) in dry THF.
-
Add neat methyl 2-(dimethoxyphosphoryl)acetate to the suspension and stir for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone in dry THF to the reaction mixture and stir for 1 hour.[3]
-
Quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvents under reduced pressure.[3]
-
Purify the residue via distillation in vacuo to obtain the title compound as a colorless oil.[3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design related to azetidine derivatives, the following diagrams are provided in DOT language.
Caption: A generalized workflow for the discovery and development of azetidine-based therapeutics.
Caption: Inhibition of the MAPK signaling pathway by an azetidine derivative.[4]
Caption: Modulation of the PI3K/Akt signaling pathway by an azetidine derivative.
Concluding Remarks
The choice between azetidine-2-carboxylic acid and azetidine-3-carboxylic acid as a scaffold for drug discovery is highly dependent on the therapeutic target and the desired properties of the final compound. Derivatives of azetidine-2-carboxylic acid, as proline analogues, may be particularly suited for targeting enzymes and proteins where mimicry of proline is advantageous. Conversely, the conformational constraints imposed by the azetidine-3-carboxylic acid scaffold make it a valuable building block for creating novel chemical entities with diverse biological activities. The provided data and protocols offer a foundation for researchers to make informed decisions in the design and synthesis of next-generation therapeutics based on these versatile four-membered rings.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The azetidine derivative, KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 1-benzylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 1-benzylazetidine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The performance of each method is evaluated based on experimental data for reaction yield, purity, and overall efficiency. Detailed experimental protocols are provided to allow for reproducible results.
Method 1: Multi-step Synthesis from Epichlorohydrin and Benzylamine
This classical approach involves a three-step sequence starting from readily available commercial reagents. The key stages are the formation of the azetidine ring, oxidation of the resulting alcohol, and final esterification.
Experimental Protocol
Step 1: Synthesis of 1-benzylazetidin-3-ol
To a solution of benzylamine in a suitable solvent such as methanol or water, epichlorohydrin is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is then stirred at room temperature for several hours. After an aqueous workup and extraction with an organic solvent, the crude N-benzyl-3-amino-1-chloro-propan-2-ol is cyclized by heating in the presence of a base like triethylamine to afford 1-benzylazetidin-3-ol.
Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid
The 1-benzylazetidin-3-ol is oxidized to the corresponding carboxylic acid. A common method involves the use of an oxidizing agent such as potassium permanganate or a ruthenium-based catalyst in an appropriate solvent system. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
Step 3: Fischer Esterification to this compound
1-benzylazetidine-3-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux for several hours. The reaction is an equilibrium process, and the use of excess methanol helps to drive it towards the product. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.
Method 2: N-benzylation of Methyl Azetidine-3-carboxylate
This alternative route offers a more direct approach starting from the commercially available Methyl azetidine-3-carboxylate hydrochloride.
Experimental Protocol
Step 1: Liberation of the Free Amine
Methyl azetidine-3-carboxylate hydrochloride is treated with a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane or acetonitrile to neutralize the hydrochloride and generate the free secondary amine.
Step 2: N-benzylation
To the solution of the free amine, benzyl bromide or benzyl chloride is added, along with a base to scavenge the hydrohalic acid formed during the reaction. The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress of the reaction is monitored by TLC or GC-MS.
Step 3: Workup and Purification
After the reaction is complete, the mixture is washed with water to remove salts and any remaining base. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Performance Comparison
| Parameter | Method 1: From Epichlorohydrin | Method 2: From Methyl Azetidine-3-carboxylate |
| Starting Materials | Epichlorohydrin, Benzylamine | Methyl azetidine-3-carboxylate hydrochloride, Benzyl bromide |
| Number of Steps | 3 | 2 (or 1 if free base is used directly) |
| Overall Yield | Moderate | Good to Excellent |
| Purity | Good (after purification at each step) | High (with final purification) |
| Reaction Time | Longer (multi-day process) | Shorter (can be completed in a day) |
| Scalability | Can be scaled up, but requires careful control of each step | Readily scalable |
Experimental Workflows
Spectroscopic Purity Analysis of Methyl 1-benzylazetidine-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the purity of Methyl 1-benzylazetidine-3-carboxylate using standard spectroscopic techniques. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents a comparative analysis based on predicted spectral characteristics and data from closely related analogues. This approach offers a robust methodology for researchers to interpret their own experimental data and identify potential impurities.
Predicted Spectroscopic Profile of this compound
The expected spectroscopic data for pure this compound is predicted based on the analysis of its structural components: the N-benzyl group, the azetidine ring, and the methyl carboxylate group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (benzyl): Multiplet, ~7.2-7.4 ppm (5H) - Benzylic protons (-CH₂-Ph): Singlet, ~3.6-3.8 ppm (2H) - Azetidine ring protons (-CH₂-N-CH₂-): Two triplets, ~3.2-3.6 ppm (4H) - Azetidine ring proton (-CH-COO): Quintet, ~3.3-3.7 ppm (1H) - Methyl ester protons (-OCH₃): Singlet, ~3.7 ppm (3H) |
| ¹³C NMR | - Aromatic carbons (benzyl): ~127-138 ppm - Benzylic carbon (-CH₂-Ph): ~60-65 ppm - Azetidine ring carbons (-CH₂-N-): ~55-60 ppm - Azetidine ring carbon (-CH-COO): ~35-40 ppm - Ester carbonyl carbon (C=O): ~170-175 ppm - Methyl ester carbon (-OCH₃): ~52 ppm |
| FTIR (cm⁻¹) | - C-H stretch (aromatic): ~3030-3080 - C-H stretch (aliphatic): ~2800-3000 - C=O stretch (ester): ~1735-1750[1] - C-N stretch (amine): ~1100-1250 - C-O stretch (ester): ~1150-1250[2] |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 205.11 - Common Fragments: [M-OCH₃]⁺ (m/z=174), [C₇H₇]⁺ (benzyl, m/z=91) |
Comparative Analysis with Related Compounds
To substantiate the predicted data, a comparison with experimentally determined data for structurally similar compounds is essential.
Table 2: Spectroscopic Data for Compounds Structurally Related to this compound
| Compound | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Key FTIR Bands (cm⁻¹) | Mass Spec. (m/z) |
| Methyl 1-Cbz-azetidine-3-carboxylate | Aromatic: 7.3-7.4 (m, 5H), CH₂-Ph: 5.1 (s, 2H), Azetidine: 4.1-4.3 (m, 4H), CH: 3.5-3.6 (m, 1H), OCH₃: 3.7 (s, 3H) | Aromatic: 128-136, CH₂-Ph: 67, Azetidine: 48, CH: 36, C=O (urethane): 156, C=O (ester): 172, OCH₃: 52 | C=O (urethane): ~1700, C=O (ester): ~1740 | M⁺: 249.10 |
| 1-Benzylazetidine | Aromatic: 7.2-7.4 (m, 5H), CH₂-Ph: 3.6 (s, 2H), Azetidine (-CH₂-N-): 3.2 (t, 4H), Azetidine (-CH₂-): 2.1 (quint, 2H) | Aromatic: 127-139, CH₂-Ph: 63, Azetidine (-CH₂-N-): 54, Azetidine (-CH₂-): 18 | C-H (aromatic): ~3030, C-H (aliphatic): ~2800-2950, C-N: ~1150 | M⁺: 147.10 |
| Azetidine-3-carboxylic acid | Azetidine (-CH₂-N-): 3.8-4.0 (m, 4H), CH: 3.5-3.7 (m, 1H) | Azetidine (-CH₂-N-): 48, CH: 38, C=O: 175 | O-H (broad): 2500-3300, C=O: ~1700 | M⁺: 101.05 |
This comparative data helps in assigning the signals in an experimental spectrum of this compound and identifying deviations that may indicate impurities.
Common Impurities and Their Spectroscopic Signatures
Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation products. A common synthesis route involves the reaction of a benzyl halide with methyl azetidine-3-carboxylate, or the esterification of 1-benzylazetidine-3-carboxylic acid.
Table 3: Potential Impurities and Their Spectroscopic Indicators
| Impurity | Origin | ¹H NMR Signature | FTIR Signature (cm⁻¹) |
| Benzylamine | Starting Material | Broad singlet for -NH₂ (~1.5-3.0 ppm) | N-H stretch (~3300-3500) |
| Methyl azetidine-3-carboxylate | Starting Material | N-H signal, absence of benzyl signals | N-H stretch (~3300-3400) |
| 1-Benzylazetidine-3-carboxylic acid | Incomplete Esterification | Absence of -OCH₃ signal, broad -OH signal (>10 ppm) | Broad O-H stretch (2500-3300) |
| Dibenzylamine | By-product | Additional benzyl signals, N-H signal | N-H stretch (~3300) |
| Solvent Residues (e.g., Toluene, Methanol) | Synthesis/Purification | Characteristic solvent peaks (e.g., Toluene: ~2.3, 7.2 ppm; Methanol: ~3.5 ppm) | Not typically used for this analysis |
Experimental Protocols
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate all peaks and assign them to the corresponding protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
4.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for purity confirmation.
Caption: Experimental workflow for spectroscopic purity confirmation.
Caption: Logical relationship between structure and spectral data.
By following the protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound and identify any potential contaminants, ensuring the quality and reliability of their research materials.
References
Bioisosteric Replacement of Proline with Azetidine-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of proline residues with bioisosteric mimics is a cornerstone of modern peptide and peptidomimetic drug design. This guide provides a comprehensive comparison of proline and its bioisosteric replacement, azetidine-3-carboxylic acid derivatives. By altering the ring size from a five-membered pyrrolidine to a four-membered azetidine, significant changes in conformational preferences, metabolic stability, and ultimately, biological activity can be achieved. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biological pathways to aid researchers in making informed decisions for their drug discovery programs.
Performance Comparison: Proline vs. Azetidine-3-Carboxylic Acid Derivatives
The incorporation of azetidine-3-carboxylic acid derivatives in place of proline can impart unique structural and functional properties to peptides. While direct head-to-head quantitative comparisons in the literature are limited, the available data and qualitative observations suggest several key differences:
| Property | Proline-Containing Peptides | Azetidine-3-Carboxylic Acid-Containing Peptides | Key Implications |
| Conformational Preferences | Induces β-turns | Can induce γ-turns and β-turns, offering alternative backbone geometries. The four-membered ring of azetidine residues forces the peptide to preferentially adopt γ-turn conformations[1]. | Potential to explore novel conformational spaces and improve target binding specificity. |
| Metabolic Stability (Protease Resistance) | Susceptible to cleavage by various proteases. | Generally exhibit enhanced resistance to proteolytic degradation. The introduction of a 3-aminoazetidine (3-AAz) into a representative cyclohexapeptide improves stability towards proteases compared to the homodetic macrocycle[2]. | Increased in vivo half-life and improved pharmacokinetic profile of peptide-based therapeutics. |
| Binding Affinity | Serves as a critical residue for receptor interaction in many endogenous peptides. | Can modulate binding affinity. The more rigid azetidine scaffold may lead to either enhanced or diminished binding depending on the target's binding pocket topography. | Fine-tuning of receptor-ligand interactions for improved potency and selectivity. |
| Physicochemical Properties | Contributes to the overall lipophilicity and solubility of the peptide. | The smaller ring size and altered geometry can impact polarity and membrane permeability. | Modification of drug-like properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of proline-containing peptides and their azetidine-3-carboxylic acid-substituted analogues. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Azetidine-3-Carboxylic Acid
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating an azetidine-3-carboxylic acid residue.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support.
-
Fmoc-protected amino acids.
-
Fmoc-azetidine-3-carboxylic acid.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.
-
Washing solvent: Diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or Fmoc-azetidine-3-carboxylic acid) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of peptides in plasma.
Materials:
-
Peptide stock solution (in a suitable solvent, e.g., DMSO).
-
Human or animal plasma.
-
Incubator or water bath at 37°C.
-
Quenching solution: e.g., 10% Trichloroacetic acid (TCA) in water or cold acetonitrile.
-
Centrifuge.
-
HPLC system with a C18 column.
-
Mass spectrometer (optional, for metabolite identification).
Procedure:
-
Peptide Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Monitor the disappearance of the parent peptide peak and the appearance of any degradation product peaks over time.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½) in plasma.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol provides a general procedure for analyzing the secondary structure of peptides in solution.
Materials:
-
Purified peptide.
-
CD-compatible buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
CD spectropolarimeter.
-
Quartz cuvette with a defined path length (e.g., 1 mm).
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the CD-compatible buffer to a final concentration typically in the range of 20-100 µM.
-
Accurately determine the peptide concentration, for example, by UV absorbance if the peptide contains aromatic residues or by amino acid analysis.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up.
-
Set the desired experimental parameters, including wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement:
-
Record the CD spectrum of the peptide solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
-
Data Conversion and Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Visualizing the Impact: Relevant Biological Pathways
The substitution of proline with azetidine-3-carboxylic acid derivatives can influence cellular processes, particularly those sensitive to protein conformation and fidelity. Below are diagrams of two key pathways.
Prolyl-tRNA Synthetase (ProRS) Aminoacylation Workflow
Prolyl-tRNA Synthetase is the enzyme responsible for charging tRNA with proline. Proline analogs like azetidine-carboxylic acids can be mistakenly utilized by ProRS, leading to their incorporation into nascent polypeptide chains.
Caption: Prolyl-tRNA Synthetase charging tRNA with proline or an analog.
Unfolded Protein Response (UPR) Signaling Pathway
The misincorporation of proline analogs can lead to protein misfolding, triggering the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). The UPR aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged.
Caption: Overview of the three branches of the Unfolded Protein Response.
References
A Comparative Guide to the Synthetic Routes of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere for larger, more lipophilic rings, its incorporation into drug candidates often imparts favorable pharmacokinetic properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity.[1][2] This guide provides an objective comparison of the primary synthetic strategies for accessing substituted azetidines, supported by quantitative data and detailed experimental protocols to aid chemists in selecting the optimal route for their specific target.
Key Synthetic Strategies at a Glance
The construction of the strained four-membered azetidine ring can be broadly categorized into four main approaches: intramolecular cyclization, [2+2] cycloaddition, ring expansion/contraction, and strain-release reactions of highly strained precursors. Each strategy offers distinct advantages regarding substrate scope, stereocontrol, and functional group tolerance.
Caption: Overview of the primary strategies for azetidine synthesis.
Intramolecular Cyclization Routes
The formation of an azetidine ring by intramolecular nucleophilic substitution is a classical and reliable method. This approach typically involves the cyclization of a γ-amino alcohol, halide, or a related precursor where the nitrogen atom acts as the nucleophile. A significant modern advancement in this category is the use of transition metal-catalyzed C-H amination.
References
"cross-reactivity of antibodies against different azetidine derivatives"
A comprehensive understanding of antibody cross-reactivity is paramount for researchers, scientists, and drug development professionals. This is particularly critical when working with structurally related compounds such as azetidine derivatives, which are increasingly utilized as scaffolds in medicinal chemistry due to their unique conformational properties.[1][2][3][4] This guide provides an objective comparison of methodologies to assess the cross-reactivity of antibodies against different azetidine derivatives, supported by detailed experimental protocols and data presentation templates.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar molecules.[5][6] This phenomenon can lead to inaccurate experimental results and potential off-target effects in therapeutic applications.[7] Therefore, thorough characterization of antibody specificity is a crucial step in the validation process.
Comparative Analysis of Cross-Reactivity
To illustrate the comparison of antibody cross-reactivity against a panel of azetidine derivatives, hypothetical data is presented in the table below. This data would typically be generated using a competitive ELISA, where the concentration of the derivative required to inhibit antibody binding by 50% (IC50) is determined. A lower IC50 value indicates a higher binding affinity and thus greater cross-reactivity.
Table 1: Comparative Cross-Reactivity of Anti-Azetidine Derivative Antibody (Clone X)
| Azetidine Derivative | Structure | IC50 (nM) | Percent Cross-Reactivity (%)* |
| Azetidine-A (Immunogen) | [Structure A] | 10 | 100 |
| Azetidine-B | [Structure B] | 50 | 20 |
| Azetidine-C | [Structure C] | 250 | 4 |
| Azetidine-D | [Structure D] | 1000 | 1 |
| Azetidine-E | [Structure E] | > 10,000 | < 0.1 |
*Percent Cross-Reactivity is calculated as: (IC50 of Immunogen / IC50 of Derivative) x 100
Key Experimental Methodologies
The following are detailed protocols for key experiments used to quantify antibody cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various structurally related analytes.[7]
Protocol:
-
Coating: Coat a 96-well microplate with the target antigen (the immunizing azetidine derivative conjugated to a carrier protein) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare a series of dilutions for each azetidine derivative to be tested. In a separate plate, pre-incubate the anti-azetidine antibody with each dilution of the derivatives for 30 minutes.
-
Incubation: Transfer the antibody-derivative mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the derivative concentration to determine the IC50 value for each derivative.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) of an antibody to its antigen.[8][9]
Protocol:
-
Chip Preparation: Activate a sensor chip surface (e.g., CM5) according to the manufacturer's instructions.
-
Ligand Immobilization: Immobilize the anti-azetidine antibody onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the primary azetidine derivative (immunogen) over the chip surface to establish a baseline binding response.
-
Regeneration: Regenerate the sensor surface to remove the bound analyte.
-
Cross-Reactivity Testing: Inject the same concentrations of the other azetidine derivatives over the surface and record the binding responses.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each derivative. A lower KD value indicates a stronger binding affinity.
Western Blotting
Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity.[10]
Protocol:
-
Sample Preparation: Prepare protein extracts from cells or tissues that have been treated with the different azetidine derivatives, or use conjugates of the derivatives to a carrier protein.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-azetidine antibody overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Detect the signal using an appropriate detection reagent (e.g., chemiluminescent substrate).
-
Analysis: Compare the band intensities for each azetidine derivative. Stronger bands indicate a higher degree of cross-reactivity.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
Conclusion
The rigorous assessment of antibody cross-reactivity against azetidine derivatives is a non-negotiable aspect of antibody validation in both research and therapeutic development. The choice of methodology—be it the high-throughput capability of competitive ELISA, the kinetic detail of SPR, or the qualitative confirmation of Western blotting—should be guided by the specific requirements of the study. By employing these detailed protocols and systematic data presentation, researchers can ensure the reliability and accuracy of their findings, ultimately contributing to the development of safer and more effective diagnostics and therapeutics.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. nbinno.com [nbinno.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Report: Performance of Azetidine Carboxylates and Alternatives in STAT3 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of a representative azetidine carboxylate compound against other known inhibitors in assays targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Due to the limited publicly available data on Methyl 1-benzylazetidine-3-carboxylate, this report utilizes a structurally related and well-characterized azetidine-2-carboxamide derivative as a benchmark. The data presented is intended to offer insights into the potential efficacy of this class of compounds and to provide detailed methodologies for reproducible experimental evaluation.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of the STAT3 pathway is implicated in various diseases, including cancer, where it promotes tumor progression and metastasis. Consequently, the development of small molecule inhibitors targeting STAT3 has become a significant area of research in drug discovery.
Azetidine scaffolds are of growing interest in medicinal chemistry due to their unique conformational properties. This guide focuses on the inhibitory potential of an azetidine-based compound against STAT3 and compares its performance with established, non-azetidine alternatives.
Performance Comparison of STAT3 Inhibitors
The following table summarizes the in vitro inhibitory potency of a representative azetidine-based STAT3 inhibitor and two alternative compounds, Stattic and S3I-201. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Compound Class | Representative Compound | Assay Type | Target Cell Line / Condition | IC50 (µM) |
| Azetidine Carboxamide | (R)-azetidine-2-carboxamide analog | EMSA (in vitro) | STAT3 DNA-binding | 0.34 - 0.55 |
| Non-peptidic Small Molecule | Stattic | Cell-free | STAT3 SH2 domain binding | 5.1[1] |
| Non-peptidic Small Molecule | Stattic | Cell-based (Viability) | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.28 - 3.48[2] |
| Non-peptidic Small Molecule | S3I-201 | EMSA (in vitro) | STAT3 DNA-binding | 86[3][4][5][6][7] |
Note: The IC50 values for Stattic vary depending on the assay and cell line used.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
This assay is used to detect protein-DNA interactions and is a standard method for assessing the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear protein extracts from cells with activated STAT3.
-
Radiolabeled or biotin-labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., high-affinity sis-inducible element - SIE).
-
Test compounds (e.g., Azetidine derivative, Stattic, S3I-201) dissolved in a suitable solvent (e.g., DMSO).
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Native polyacrylamide gel (e.g., 4-6%).
-
Electrophoresis buffer (e.g., 0.5x TBE).
-
Detection system (e.g., autoradiography for radiolabeled probes or chemiluminescence for biotin-labeled probes).
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, binding buffer, and poly(dI-dC).
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel. Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow the inhibitor to interact with STAT3.
-
Probe Addition: Add the labeled oligonucleotide probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: Dry the gel (if using a radiolabeled probe) and expose it to X-ray film or a phosphorimager screen. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).
-
Complete cell culture medium.
-
Test compounds dissolved in a suitable solvent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualized Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflows for the EMSA and MTT assays.
Caption: The STAT3 signaling pathway, a target for anticancer drug development.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. adooq.com [adooq.com]
- 7. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
The Ascendancy of Azetidines: Confirming the Mechanism of Action of Methyl 1-benzylazetidine-3-carboxylate Derivatives as Triple Reuptake Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and faster-acting antidepressants has led to the exploration of novel chemical scaffolds that can modulate multiple neurotransmitter systems simultaneously. Among these, derivatives of Methyl 1-benzylazetidine-3-carboxylate, particularly 3-aminoazetidines, have emerged as promising candidates for a new generation of antidepressants. This guide provides an objective comparison of the performance of these azetidine derivatives with other alternatives, supported by experimental data, to confirm their mechanism of action as triple reuptake inhibitors (TRIs).
The core hypothesis behind the antidepressant potential of these compounds lies in their ability to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters: SERT, NET, and DAT.[1] This triple-action mechanism is believed to offer a broader spectrum of efficacy and a potentially faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]
Performance Comparison: Azetidine Derivatives vs. Alternative Reuptake Inhibitors
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro potency of various 3-aminoazetidine derivatives, closely related to this compound, and compare them with established and investigational monoamine reuptake inhibitors. The data for the azetidine derivatives are primarily drawn from a comprehensive study by Han et al. (2014).[2]
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | SERT/NET Ratio | SERT/DAT Ratio | Reference |
| Azetidine Derivative 1 | 15 | 35 | 250 | 0.43 | 0.06 | Han, Y., et al. (2014). ACS Medicinal Chemistry Letters, 5(9), 1009-1013.[2] |
| Azetidine Derivative 2 | 22 | 48 | 310 | 0.46 | 0.07 | Han, Y., et al. (2014). ACS Medicinal Chemistry Letters, 5(9), 1009-1013.[2] |
| Azetidine Derivative 3 | 8 | 25 | 180 | 0.32 | 0.04 | Han, Y., et al. (2014). ACS Medicinal Chemistry Letters, 5(9), 1009-1013.[2] |
| Venlafaxine | 25 | 400 | 2500 | 0.06 | 0.01 | Owens, M. J., et al. (1997). The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. |
| Amitifadine (EB-1010) | 11 | 24 | 85 | 0.46 | 0.13 | Skolnick, P., et al. (2003). European Journal of Pharmacology, 461(2-3), 99-104. |
| Bicifadine | 130 | 60 | 1020 | 2.17 | 0.13 | Basile, A. S., et al. (2007). The Journal of Pharmacology and Experimental Therapeutics, 320(1), 446-456. |
Table 1: Comparative In Vitro Potency of Azetidine Derivatives and Other Reuptake Inhibitors. This table highlights the IC50 values for the inhibition of human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The SERT/NET and SERT/DAT ratios provide insight into the selectivity profile of each compound. Lower ratios indicate a more balanced inhibition of the respective transporters.
Experimental Protocols
The confirmation of the mechanism of action relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the in vitro monoamine transporter inhibition assay, a key experiment in the characterization of these compounds.
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective human transporters.
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with and expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[2]
Materials:
-
HEK293-hSERT, HEK293-hNET, and HEK293-hDAT cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
G418 (geneticin) for selection of transfected cells
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine
-
Test compounds (this compound derivatives and reference compounds) dissolved in DMSO
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture the transfected HEK293 cell lines in DMEM with supplements and G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere and grow for 48 hours.
-
Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.
-
Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor to each well. Incubate for 15 minutes at room temperature.
-
Neurotransmitter Uptake: Add 20 µL of KRH buffer containing the respective [³H]-labeled neurotransmitter (final concentration typically 10-20 nM) to each well.
-
Incubation: Incubate the plates for 10-15 minutes at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 1% sodium dodecyl sulfate (SDS) solution.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each compound concentration relative to the control (no inhibitor). Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Methyl 1-benzylazetidine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 1-benzylazetidine-3-carboxylate, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound and its experimental residues must be treated as hazardous chemical waste. Disposal requires a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3] An accessible safety shower and eye wash station are mandatory.[2][3]
In case of accidental release:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1]
-
Absorb spills with an inert, non-combustible material such as diatomite or universal binders.[2][4]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Decontaminate the spill area by scrubbing with alcohol.[2]
Quantitative Data Summary
The following table summarizes key hazard and identification data for this compound.
| Property | Value | Reference |
| CAS Number | 103491-29-8 | --INVALID-LINK-- |
| Molecular Formula | C12H15NO2 | --INVALID-LINK-- |
| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |
| GHS Pictogram | GHS07 (Harmful) | --INVALID-LINK-- |
| Hazard Statements | H302, H315, H319, H335 | --INVALID-LINK-- |
| Precautionary Statements | P261, P305+P351+P338 | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, containment, and labeling of this compound waste within a laboratory setting, pending collection by a licensed disposal service.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[2]
-
Collect liquid and solid waste in separate, dedicated containers.
2. Container Selection:
-
Use only approved, chemically compatible waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with no leaks, cracks, or rust.[3]
-
Ensure the container has a tight-fitting, screw-on cap to prevent leaks and evaporation.[3]
-
Do not use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.
3. Waste Accumulation:
-
All waste containers must be kept closed except when adding waste.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][5]
-
The SAA must be a secondary containment system, such as a spill tray or a larger bin, to contain any potential leaks from the primary container.[3]
4. Labeling:
-
Label the waste container as soon as the first drop of waste is added.
-
The label must be clear, legible, and securely affixed to the container.
-
The label must include the following information:
-
The words "Hazardous Waste" .[3]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]
-
An accurate list of all constituents and their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the generating researcher or lab.
-
The relevant hazard pictograms (e.g., GHS07).
-
5. Requesting Disposal:
-
Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or their designated contractor.
6. Empty Container Disposal:
-
A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent (e.g., methanol or acetone).[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, or reused for a compatible waste stream.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 1-benzylazetidine-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-benzylazetidine-3-carboxylate. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety goggles with side-shields[1] | Chemical-impermeable gloves (inspected before use)[2] | Impervious clothing/lab coat[1] | Use in a well-ventilated area or chemical fume hood.[1][2] |
| Dissolving and Mixing | Safety goggles with side-shields[1] | Chemical-impermeable gloves[2] | Impervious clothing/lab coat[1] | Recommended to be performed in a chemical fume hood.[1] |
| Running Reactions | Safety goggles with side-shields[1] | Chemical-impermeable gloves[2] | Fire/flame-resistant and impervious clothing[2] | Full-face respirator if exposure limits are exceeded or symptoms occur.[2] |
| Handling Spills | Safety goggles with side-shields[1] | Chemical-impermeable gloves[2] | Impervious clothing[1] | Self-contained breathing apparatus for large spills.[2] |
| Waste Disposal | Safety goggles with side-shields[1] | Chemical-impermeable gloves[2] | Impervious clothing/lab coat[1] | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Chemical Handling
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Recommended storage temperatures are between 2-8°C.[3]
2. Preparation for Experimental Use:
-
Ensure a safety shower and eye wash station are accessible.[1]
-
Work within a properly functioning chemical fume hood to ensure adequate ventilation.[1][2]
-
Don all required PPE as specified in the table above.
-
Use non-sparking tools to prevent ignition sources.[2]
3. Experimental Procedures:
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
In case of accidental contact, follow the first aid measures outlined below.
4. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2]
5. Spill and Leak Cleanup:
-
Evacuate personnel to a safe area, upwind of the spill.[2]
-
Remove all sources of ignition and use spark-proof tools.[2]
-
Collect the spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[2]
-
Prevent the chemical from entering drains or water courses.[1][2]
6. Disposal Plan:
-
Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to contaminate water, foodstuffs, or feed.[2] Do not discharge into sewer systems.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
